PF-562271 besylate
Description
Properties
IUPAC Name |
benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWTLXTOVZFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240064 | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939791-38-5 | |
| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF 562271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-562271: A Technical Guide to FAK and PYK2 Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[1] FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[1][2] Their upregulation and increased activity are implicated in the progression and metastasis of various solid tumors, making them attractive targets for cancer therapy.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 for FAK and PYK2, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of PF-562271 against FAK, PYK2, and other kinases has been characterized in both biochemical (cell-free) and cell-based assays. The compound demonstrates high potency for FAK and exhibits a clear selectivity over PYK2.
Biochemical (Cell-Free) Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-562271 against purified FAK and PYK2 enzymes.
| Kinase | IC50 (nM) | Reference(s) |
| FAK | 1.5 | [3][4][5][6][7][8][9] |
| PYK2 | 13-14 | [3][6][7][8][9] |
Cell-Based Kinase Inhibition
In cellular assays, PF-562271 effectively inhibits the autophosphorylation of FAK, a key step in its activation.
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| FAK Autophosphorylation (p-FAK Y397) | Inducible cell-based assay | 5 | [3][5][8][9][10] |
Kinase Selectivity Profile
PF-562271 has been screened against a panel of other kinases to determine its selectivity. It generally displays over 100-fold selectivity for FAK against most other kinases, with the exception of some Cyclin-Dependent Kinases (CDKs) where inhibition is observed at higher concentrations.[5][10]
| Kinase Family | Specific Kinases | Inhibition | Reference(s) |
| CDKs | CDK1/B, CDK2/E, CDK3/E, CDK5/p35 | 30-120 nM IC50 in recombinant enzyme assays | [8][10] |
| Src Family Kinases | Fyn | 277 nM IC50 | [4] |
Experimental Protocols
This section details the methodologies used in key experiments to characterize the inhibitory activity and selectivity of PF-562271.
In Vitro Kinase Assay (FAK and PYK2)
This protocol describes a common method for determining the IC50 of PF-562271 against purified FAK and PYK2.
Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK or PYK2 kinase activity in a cell-free system.
Materials:
-
Purified, activated FAK kinase domain (e.g., amino acids 410-689) or full-length PYK2.
-
ATP.
-
Substrate: A random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr).
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.
-
PF-562271 serially diluted at desired concentrations.
-
Anti-phosphotyrosine antibody (e.g., PY20).
-
HRP-conjugated secondary antibody.
-
HRP substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
96-well plates.
-
Plate reader.
Procedure:
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add the substrate, p(Glu/Tyr), to each well.
-
Add serially diluted PF-562271 to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Add the purified FAK or PYK2 enzyme to each well to initiate the kinase reaction.
-
Add ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Detect the level of substrate phosphorylation using an ELISA-based method: a. Add a primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20). b. Incubate and then wash the wells. c. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Incubate and then wash the wells. e. Add an HRP substrate and allow the color to develop. f. Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of PF-562271 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Hill-Slope Model).[7]
Cell-Based FAK Autophosphorylation Assay
This protocol outlines a method to measure the inhibition of FAK autophosphorylation at tyrosine 397 (Y397) in a cellular context.
Objective: To determine the concentration of PF-562271 required to inhibit 50% of FAK phosphorylation at Y397 in intact cells.
Materials:
-
A suitable cell line with detectable FAK expression and phosphorylation (e.g., engineered cell line with inducible FAK expression, or a cancer cell line with high endogenous FAK activity).
-
Cell culture medium and supplements.
-
PF-562271 serially diluted at desired concentrations.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK.
-
Secondary antibodies.
-
Western blot or ELISA reagents and equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
If using an inducible system, induce the expression of FAK.
-
Treat the cells with serially diluted PF-562271 for a specified period. Include a vehicle control.
-
Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated FAK (p-FAK Y397) and total FAK using either Western blotting or ELISA:
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane and then incubate with the primary antibodies for p-FAK (Y397) and total FAK. d. Wash the membrane and then incubate with the appropriate secondary antibodies. e. Detect the protein bands using a suitable detection reagent and imaging system. f. Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
-
ELISA: a. Use a sandwich ELISA kit specifically designed to detect p-FAK (Y397) and total FAK. b. Follow the manufacturer's instructions for the assay.
-
-
Calculate the percent inhibition of FAK phosphorylation for each concentration of PF-562271 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks involving FAK and PYK2, as well as the experimental procedures, can aid in understanding the mechanism of action of PF-562271.
FAK and PYK2 Signaling Pathways
FAK and PYK2 are key mediators of signals from integrins and growth factor receptors. Their activation leads to the recruitment and phosphorylation of numerous downstream effectors, ultimately influencing cell behavior. While they share some downstream pathways, they also have distinct roles.[11][12]
Caption: Simplified FAK and PYK2 signaling pathways and the inhibitory action of PF-562271.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase assay used to determine the IC50 of PF-562271.
Caption: Workflow for determining the in vitro kinase inhibition profile of PF-562271.
Experimental Workflow: Cell-Based FAK Autophosphorylation Assay
This diagram outlines the general workflow for assessing the inhibitory effect of PF-562271 on FAK phosphorylation in a cellular environment.
Caption: Workflow for the cell-based FAK autophosphorylation inhibition assay.
Conclusion
PF-562271 is a highly potent inhibitor of FAK with a clear, approximately 10-fold, selectivity over the closely related kinase PYK2 in biochemical assays. This selectivity is maintained in cellular contexts, where PF-562271 effectively inhibits FAK autophosphorylation at nanomolar concentrations. Its high selectivity against a broad panel of other kinases underscores its utility as a targeted therapeutic agent. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with PF-562271 and investigating the roles of FAK and PYK2 in health and disease. Further research continues to explore the full therapeutic potential of this and other FAK inhibitors in various oncological and non-oncological indications.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
PF-562271 Besylate: A Technical Guide to its ATP-Competitive Inhibition of Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 besylate is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a critical non-receptor tyrosine kinase involved in mediating signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[4][5] Upregulation of FAK expression and activity is strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for therapeutic intervention.[6] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, its kinase selectivity, and its effects in preclinical models, supported by detailed experimental protocols and data presented for clear interpretation.
Mechanism of Action: ATP-Competitive Inhibition
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[1] This reversible binding action prevents the endogenous ATP from accessing the active site, thereby inhibiting the autophosphorylation of FAK at tyrosine residue 397 (Y397).[4][7] This autophosphorylation event is a crucial initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, creating a signaling scaffold for various downstream effector proteins. By blocking the initial autophosphorylation, PF-562271 effectively dismantles this signaling cascade, leading to the inhibition of downstream pathways, including the AKT/mTOR pathway.[5][8]
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of PF-562271.
Table 1: In Vitro Potency of PF-562271
| Target | IC50 (nM) | Assay Type | Reference |
| FAK | 1.5 | Cell-free recombinant enzyme | [1][2][3] |
| Pyk2 | 13-14 | Cell-free recombinant enzyme | [2][3][6] |
| Phospho-FAK (Y397) | 5 | Inducible cell-based assay | [6][9] |
Table 2: Kinase Selectivity Profile of PF-562271
| Kinase | IC50 (nM) | Selectivity vs. FAK | Reference |
| FAK | 1.5 | - | [1][2] |
| Pyk2 | 14 | ~10-fold | [2] |
| CDK2/E | 30-120 | >20-fold | [8][9] |
| CDK5/p35 | 30-120 | >20-fold | [8][9] |
| CDK1/B | 30-120 | >20-fold | [8][9] |
| CDK3/E | 30-120 | >20-fold | [8][9] |
| Other Kinases | - | >100-fold | [1][2][3] |
Table 3: In Vivo Efficacy of PF-562271
| Xenograft Model | Dose | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 (Prostate) | 25 mg/kg, p.o. bid | 62% | [1][10] |
| BxPc3 (Pancreatic) | 50 mg/kg, p.o. bid | 86% | [1] |
| PC3-M (Prostate) | 50 mg/kg, p.o. bid | 45% | [1] |
| Various Human Xenografts | 25-50 mg/kg, p.o. bid | 78-94% | [2] |
FAK Signaling Pathway and Inhibition by PF-562271
FAK activation, initiated by integrin clustering or growth factor receptor stimulation, leads to the activation of multiple downstream signaling pathways that regulate key cellular functions. PF-562271's inhibition of FAK autophosphorylation serves as a critical upstream blockade of these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PF-562271.
Recombinant FAK Kinase Inhibition Assay
This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.
-
Materials:
-
Purified, activated FAK kinase domain (amino acids 410-689).
-
ATP.
-
Random peptide polymer substrate, e.g., p(Glu/Tyr).
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1]
-
PF-562271 serially diluted.
-
Anti-phosphotyrosine antibody (e.g., PY20).
-
HRP-conjugated secondary antibody.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H2SO4).
-
96-well microplate.
-
-
Procedure:
-
Add 10 µ g/well of p(Glu/Tyr) substrate to a 96-well plate.
-
Add the purified FAK kinase domain.
-
Introduce serially diluted PF-562271 to the wells (triplicate for each concentration). A top concentration of 1 µM is a typical starting point.[1]
-
Initiate the kinase reaction by adding 50 µM ATP.
-
Incubate for 15 minutes at room temperature.[1]
-
Wash the wells to remove excess reagents.
-
Add the anti-phosphotyrosine primary antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the HRP substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate IC50 values using a suitable model, such as the Hill-Slope model.[1]
-
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay determines the effect of PF-562271 on FAK autophosphorylation in a cellular context.
-
Materials:
-
Cultured cells (e.g., pancreatic ductal adenocarcinoma cells like MPanc-96).[4]
-
PF-562271.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of PF-562271 for a specified duration (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pFAK (Y397) primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total FAK antibody to confirm equal loading.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-562271 in a mouse xenograft model.
-
Materials:
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer PF-562271 (e.g., 25-50 mg/kg, twice daily) or vehicle via oral gavage.[1][4]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pFAK).
-
Transwell Migration Assay
This assay assesses the impact of PF-562271 on cancer cell migration.
-
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size).
-
24-well plates.
-
Cancer cell line.
-
Serum-free media and media with a chemoattractant (e.g., 10% FBS).
-
PF-562271.
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber.
-
Resuspend cancer cells in serum-free media. If testing the inhibitory effect, pre-treat the cells with PF-562271.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for an appropriate duration to allow for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK. Its ability to disrupt FAK signaling at a key activation step translates into significant anti-tumor and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies. The clear mechanism of action and robust in vivo efficacy underscore the therapeutic potential of inhibiting the FAK signaling pathway in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-562271 in Suppressing Tumor Cell Migration and Proliferation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on the mechanism of action of PF-562271 and its impact on tumor cell migration and proliferation across various cancer models. The information presented herein is supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
PF-562271 is an ATP-competitive, reversible inhibitor of FAK and Pyk2.[1][2] By binding to the ATP-binding pocket of these kinases, PF-562271 effectively blocks their catalytic activity.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin and growth factor receptor signaling pathways, which are fundamental to cell adhesion, migration, proliferation, and survival.[4][5][6] Overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors.[5][7] PF-562271's inhibition of FAK autophosphorylation at key sites, such as Tyrosine 397 (Y397), disrupts downstream signaling cascades, thereby impeding tumor progression.[8][9][10]
Impact on Tumor Cell Proliferation
PF-562271 has demonstrated significant anti-proliferative effects across a range of cancer cell lines. In vitro studies have shown that PF-562271 can induce G1 phase cell cycle arrest and apoptosis in tumor cells.[3][11] For instance, treatment of high-grade serous ovarian cancer (HGSOC) cells with PF-562271 led to G1 phase cell cycle arrest and a subsequent inhibition of DNA replication.[11][12] In osteosarcoma cell lines, PF-562271 not only suppressed proliferation and colony formation but also induced apoptosis, which was confirmed by the cleavage of PARP.[7] Interestingly, while PF-562271 did not effectively block the in vitro growth of pancreatic ductal adenocarcinoma (PDA) cells under certain culture conditions, it did significantly decrease tumor cell proliferation in vivo.[4][9] This suggests that the anti-proliferative effects of PF-562271 in some contexts may be mediated through its impact on the tumor microenvironment.[4][8]
Inhibition of Tumor Cell Migration and Invasion
A key attribute of PF-562271 is its potent inhibitory effect on tumor cell migration and invasion. By targeting FAK, PF-562271 disrupts the formation and turnover of focal adhesions, which are critical for cell motility.[13] In pancreatic cancer models, PF-562271 inhibited the migration of tumor cells, cancer-associated fibroblasts, and macrophages.[4][8][10] Similarly, in HGSOC cells, treatment with PF-562271 significantly inhibited cell adhesion and migration by reducing the expression of phosphorylated FAK and decreasing the focal adhesion surface area.[11][12] The compound has also been shown to completely inhibit the collective invasion of A431 cells into collagen gels at nanomolar concentrations.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of PF-562271 in various preclinical models.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target/Assay | Cell Line(s) | IC50/EC50 | Reference(s) |
| FAK (cell-free) | - | 1.5 nM | [1][2][3] |
| Pyk2 (cell-free) | - | 13-14 nM | [1][2] |
| Phospho-FAK (cell-based) | - | 5 nM | [1][3][5] |
| Growth Inhibition | Ewing Sarcoma Cell Lines (TC32, A673) | ~1.7-2.1 µM | [2] |
| Growth Inhibition | Osteosarcoma Cell Lines (143B, MG63) | 1.76-1.98 µM | [7] |
| Growth Inhibition | FAK WT, FAK-/-, FAK KD cells | 2.01-3.3 µM | [14] |
Table 2: In Vivo Anti-Tumor Efficacy of PF-562271
| Cancer Type | Model | Dosing | Key Findings | Reference(s) |
| Pancreatic Cancer | Orthotopic Mouse Model (MPanc-96, MAD08-608) | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastasis. Decreased tumor cell proliferation by 23-47%. | [4][15] |
| Prostate Cancer | Subcutaneous Xenograft (PC3M-luc-C6) | 25 mg/kg, twice daily | 62% tumor growth inhibition. | [3][6] |
| Prostate Cancer | Metastasis Model (PC3M-luc-C6) | 25 mg/kg, twice daily | Significant reduction in metastatic growth. | [6] |
| Pancreatic Cancer | Xenograft (BxPc3) | 50 mg/kg, twice daily | 86% tumor growth inhibition. | [3] |
| Prostate Cancer | Xenograft (PC3-M) | 50 mg/kg, twice daily | 45% tumor growth inhibition. | [3] |
| Breast Cancer | Intratibial Implantation (MDA-MB-231) | 5 mg/kg, oral | Suppressed tumor growth and restored bone loss. | [3][16] |
Signaling Pathways Modulated by PF-562271
PF-562271 primarily exerts its effects by inhibiting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Y397, creating a binding site for Src family kinases. This leads to the phosphorylation of other residues on FAK and the recruitment of a multitude of signaling proteins, including Grb2, SOS, PI3K, and PLC. The subsequent activation of downstream pathways, such as the Ras/MAPK and PI3K/AKT pathways, promotes cell proliferation, survival, and migration. PF-562271's inhibition of FAK Y397 phosphorylation serves as a critical blockade to these downstream events. In some cancer types, such as osteosarcoma, PF-562271 has been shown to downregulate the activity of the AKT/mTOR pathway.[7][11]
Caption: PF-562271 inhibits FAK and PYK2 signaling pathways.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro assays used to evaluate the efficacy of PF-562271.
Cell Proliferation Assay (CyQuant/CCK-8)
This assay measures the number of viable cells in a culture.
-
Cell Seeding: Plate cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate in media containing 1% FBS.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of PF-562271 (e.g., 0.5, 1, 2.5, and 5 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Quantification:
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for cell proliferation assay.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells.
-
Chamber Preparation: Place 8.0 µm pore size inserts into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or specific growth factors like IGF-I) to the lower chamber.[4]
-
Cell Seeding: Resuspend cells in serum-free media and add them to the upper chamber. Include PF-562271 at the desired concentration in the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group.
Caption: Workflow for Transwell migration assay.
Western Blotting
This technique is used to detect the phosphorylation status of FAK and other signaling proteins.
-
Cell Lysis: Treat cells with PF-562271 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Y397), and other proteins of interest (e.g., AKT, p-AKT, mTOR, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Caption: Workflow for Western blotting analysis.
Conclusion
PF-562271 is a well-characterized inhibitor of FAK and Pyk2 that demonstrates significant anti-tumor activity by impeding both tumor cell proliferation and migration. Its ability to modulate the tumor microenvironment further enhances its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FAK signaling and for professionals involved in the development of novel cancer therapeutics. Further investigation into the clinical efficacy of PF-562271, both as a monotherapy and in combination with other agents, is warranted.[1][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. abmole.com [abmole.com]
- 18. npcf.us [npcf.us]
The Anti-Angiogenic Profile of PF-562271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK is observed in numerous cancer types and is associated with tumor progression, invasion, and metastasis. Consequently, FAK has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the anti-angiogenic activities of PF-562271, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: FAK Inhibition
PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK. By binding to the ATP-binding pocket of FAK, PF-562271 prevents its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[2] This disruption of the FAK signaling cascade in endothelial cells, the primary cellular component of blood vessels, leads to the inhibition of key processes required for angiogenesis.
Quantitative Analysis of PF-562271 Activity
The following tables summarize the key quantitative data regarding the inhibitory and anti-angiogenic efficacy of PF-562271.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free kinase assay | 1.5 nM | [3] |
| Pyk2 | Cell-free kinase assay | 14 nM | |
| Phospho-FAK (Y397) | Inducible cell-based assay | 5 nM | [3] |
Table 2: In Vitro Anti-Angiogenic Activity of PF-562271
| Cell Line | Assay | Effect | Concentration | Reference |
| HUVEC | Proliferation | Dose-dependent inhibition | IC50: 1.118 µM (24h) | |
| HUVEC | Apoptosis | Dose-dependent increase | - | |
| HUVEC | Tube Formation | Significant inhibition | Dose-dependent |
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of PF-562271
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Effect on Angiogenesis | Reference |
| BxPc3 (pancreatic) xenograft | 50 mg/kg, p.o., bid | 86% | - | [3] |
| PC3-M (prostate) xenograft | 50 mg/kg, p.o., bid | 45% | - | [3] |
| PC3M-luc-C6 (prostate) subcutaneous xenograft | 25 mg/kg, p.o., bid, 5x/wk | 62% | - | [3] |
| H125 (lung) xenograft | 25 mg/kg, bid | 2-fold greater apoptosis | - | [3] |
| Osteosarcoma xenograft | Oral administration | Reduced tumor volume and weight | Reduced angiogenesis | |
| Triple-Negative Breast Cancer xenograft | - | Suppressed tumor growth | Decreased vessel formation (reduced CD31 expression) |
Signaling Pathways Modulated by PF-562271
The anti-angiogenic activity of PF-562271 is a direct consequence of its ability to disrupt FAK-mediated signaling pathways in endothelial cells.
FAK Signaling in Endothelial Cells
Integrin engagement with the extracellular matrix (ECM) and stimulation by growth factors like Vascular Endothelial Growth Factor (VEGF) lead to the activation of FAK. Activated FAK serves as a scaffold for numerous signaling proteins, initiating downstream cascades that promote endothelial cell survival, proliferation, and migration.
Disruption of VEGF/VEGFR2 Signaling by PF-562271
VEGF is a potent pro-angiogenic factor that signals through its receptor, VEGFR2, on endothelial cells. FAK is a critical downstream effector of VEGFR2 signaling. PF-562271, by inhibiting FAK, effectively blunts the pro-angiogenic signals initiated by VEGF. Studies have shown that FAK inhibition can suppress the expression of both VEGFR2 and VEGF in tumor cells.[4]
References
Initial Preclinical Studies of PF-562271 in Cancer Models: A Technical Overview
This document provides a detailed technical guide on the initial preclinical studies of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2). It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental basis of this compound in various cancer models.
Core Mechanism of Action
Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signaling pathways initiated by integrins and growth factor receptors.[1] Upregulation and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors.[2][3] FAK signaling is crucial for regulating cell survival, proliferation, migration, and apoptosis.[1][2]
PF-562271 (also known as VS-6062) functions as an ATP-competitive, reversible inhibitor of the catalytic activity of FAK and, to a lesser extent, Pyk2.[3][4] By binding to the ATP-binding cleft of FAK, it blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation.[1][5][6][7] This inhibition prevents the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and ERK/MAPK pathways, thereby impeding tumor cell migration, proliferation, and survival.[4]
Quantitative Data Summary
The preclinical efficacy of PF-562271 has been quantified through various in vitro and in vivo studies.
| Target / Assay | IC50 Value | Cell Line / System | Reference |
| FAK (catalytic activity) | 1.5 nmol/L | Enzyme Assay | [3][8] |
| Pyk2 (catalytic activity) | 13-14 nmol/L | Enzyme Assay | [3][8] |
| Phospho-FAK (Y397) | 5 nmol/L | Inducible Cell-Based Assay | [3][5][8] |
| Mutant KRAS NSCLC | ~2-4 µmol/L | Cell Viability Assay | [9] |
| Wild-Type KRAS NSCLC | >8 µmol/L | Cell Viability Assay | [9] |
| Ovarian Cancer (SNU-119) | 4.41 µmol/L | Cell Viability Assay | [10] |
| Human Endothelial Cells (HUVEC) | 1.118 µmol/L | Proliferation Assay | [2] |
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Prostate Cancer | PC3M-luc-C6 | 25 mg/kg, PO, BID | 62% TGI (subcutaneous model) | [11][12] |
| Prostate Cancer | PC3M-luc-C6 | 25 mg/kg, PO, BID | Significant reduction in metastasis | [11][12] |
| Pancreatic Cancer | MPanc-96 | Not Specified | 46% reduction in tumor volume vs. control | [1][7] |
| Pancreatic Cancer | MAD08-608 | Not Specified | 59% reduction in tumor size vs. control | [1][7] |
| Pancreatic Cancer | BxPc3 | 50 mg/kg, PO, BID | 86% TGI | [5] |
| Osteosarcoma | 143B | Not Specified | Dramatically reduced tumor volume and weight | [2] |
| Lung Cancer | H125 | 25 mg/kg, BID | 2-fold greater apoptosis in tumors | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the initial studies of PF-562271.
This protocol is used to determine the effect of PF-562271 on the phosphorylation status of FAK in cancer cell lines.
-
Cell Culture and Treatment : Cancer cell lines (e.g., pancreatic MPanc-96, MAD08-608) are cultured under standard conditions.[1] Cells are then treated with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µmol/L) or a vehicle control (DMSO) for a specified duration.[1][7]
-
Protein Extraction : After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Y397).[1][7] Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total FAK to serve as a loading control.[2]
These assays assess the impact of FAK inhibition on the migratory and invasive potential of cancer cells.
-
Assay Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are used. For invasion assays, the membrane is pre-coated with Matrigel.[1][7]
-
Cell Seeding : Cancer cells are serum-starved, pre-treated with PF-562271 (e.g., 0.1 µmol/L) or vehicle, and then seeded into the upper chamber of the Transwell insert in serum-free media.[1][7]
-
Chemoattractant : The lower chamber is filled with media containing a chemoattractant, such as serum, collagen, or specific growth factors like IGF-I.[1]
-
Incubation : The plates are incubated for a period (e.g., 24 hours) to allow cells to migrate or invade through the membrane.
-
Quantification : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In vivo models are essential for evaluating the anti-tumor efficacy of PF-562271.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are typically used.[1][11][12]
-
Cell Implantation :
-
Tumor Establishment : Tumors are allowed to grow to a palpable or measurable size.
-
Treatment Administration : Mice are randomized into treatment and control groups. PF-562271 is administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily [BID]).[11][12] The control group receives a vehicle solution.
-
Efficacy Assessment : Tumor growth is monitored regularly using methods like caliper measurements, Magnetic Resonance Imaging (MRI), or bioluminescent imaging for luciferase-expressing cells.[1][11][12]
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (Ki67), apoptosis, angiogenesis (CD31), and the presence of stromal cells like macrophages (F4/80) and cancer-associated fibroblasts (α-SMA).[1][2]
Effects on the Tumor Microenvironment
Beyond direct effects on cancer cells, initial studies revealed that PF-562271 significantly alters the tumor microenvironment. In pancreatic cancer models, treatment with PF-562271 led to a marked decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[1] This effect was not observed with the cytotoxic agent gemcitabine, suggesting a unique mechanism for the FAK inhibitor.[1] The reduction in these stromal cells correlated with decreased tumor cell proliferation in vivo, indicating that PF-562271 may inhibit tumor growth through both direct and indirect mechanisms affecting the supportive microenvironment.[1][7] Furthermore, PF-562271 has been shown to inhibit angiogenesis by impairing the tube formation ability of endothelial cells.[2]
Conclusion
The initial preclinical studies on PF-562271 robustly demonstrate its potential as an anti-cancer agent. It is a potent, selective, and orally bioavailable inhibitor of FAK and Pyk2 that effectively blocks FAK signaling in cancer cells. In vitro, it inhibits key processes required for cancer progression, including proliferation, migration, and invasion.[1][13] In vivo, PF-562271 demonstrates significant anti-tumor and anti-metastatic activity across a range of cancer models, including prostate, pancreatic, and osteosarcoma.[2][6][11][12] Its ability to modulate the tumor microenvironment by reducing stromal cell infiltration presents a dual mechanism of action that may enhance its therapeutic efficacy.[1][8] These foundational studies provided a strong rationale for its advancement into clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-562271 Besylate: An In-Depth Technical Guide for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 besylate is a potent, ATP-competitive, and reversible small-molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as proliferation, migration, invasion, and survival.[3][4] Upregulation and activation of FAK are frequently observed in various human cancers and are associated with aggressive tumor phenotypes and poor prognosis.[3][5] This technical guide provides a comprehensive overview of this compound for in vitro cancer research, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397).[6][7] This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, including Src family kinases. By inhibiting FAK's catalytic activity, PF-562271 effectively disrupts the FAK signaling cascade, leading to downstream effects on cell behavior. The primary consequences of FAK inhibition by PF-562271 in cancer cells include:
-
Inhibition of Cell Migration and Invasion: FAK is a central regulator of cell motility. PF-562271 has been shown to inhibit both chemotactic (growth factor-induced) and haptotactic (extracellular matrix-induced) migration and invasion of various cancer cell types.[6][8]
-
Induction of Apoptosis and Inhibition of Proliferation: In many cancer cell lines, PF-562271 treatment leads to a dose-dependent decrease in cell viability, induction of apoptosis, and inhibition of colony formation.[3][4] This is often mediated through the downregulation of survival pathways such as the PI3K/AKT/mTOR pathway.[3][9]
-
Anti-Angiogenic Effects: PF-562271 can also impact the tumor microenvironment by inhibiting the tube formation ability of endothelial cells, suggesting a potential anti-angiogenic role.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound in various in vitro settings.
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Notes |
| FAK | 1.5[2][5][10][11][12][13][14][15][16] | Potent, ATP-competitive, and reversible inhibition. |
| Pyk2 | 13-14[2][5][10][12][13][14][15][16] | Approximately 10-fold less potent than for FAK. |
| CDKs | 30-120[13][16] | Some off-target activity at higher concentrations. |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ / Effective Concentration | Reference(s) |
| Multiple Cell Lines | Various | FAK Phosphorylation (pY397) Inhibition | IC₅₀ = 5 nM | [11][13][14][15][17] |
| Osteosarcoma (143B) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 1.98 µM (72h) | [3] |
| Osteosarcoma (MG63) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 1.76 µM (72h) | [3] |
| Osteosarcoma (WELL5) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 3.83 µM (72h) | [3] |
| Osteosarcoma (U2OS) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 2.5 µM (72h) | [3] |
| Ewing Sarcoma (A673) | Ewing Sarcoma | Cell Viability | IC₅₀ = 1.7 µM (3 days) | [13] |
| Ewing Sarcoma (TC32) | Ewing Sarcoma | Cell Viability | IC₅₀ = 2.1 µM (3 days) | [13] |
| Pancreatic (MPanc-96) | Pancreatic Cancer | FAK Phosphorylation (pY397) Inhibition | Maximal inhibition at 0.1-0.3 µM | [7][18] |
| Pancreatic (MAD08-608) | Pancreatic Cancer | FAK Phosphorylation (pY397) Inhibition | Maximal inhibition at 0.1-0.3 µM | [7][18] |
| Pancreatic (MPanc-96) | Pancreatic Cancer | IGF-I Mediated Migration | Significant decrease at 0.1 µM | [7][19] |
| Glioblastoma (Primary Human) | Glioblastoma | Cell Viability (in combo with TMZ) | 16 nM (72h) | [12] |
| Myeloproliferative Neoplasm (HEL) | Myeloproliferative Neoplasm | Cell Viability (MTT) | IC₅₀ = 3.90 µM | [19][20] |
| Myeloproliferative Neoplasm (SET-2) | Myeloproliferative Neoplasm | Cell Viability (MTT) | IC₅₀ = 3.12 µM | [19][20] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors, and how PF-562271 intervenes in this pathway.
Experimental Workflow: Determining IC₅₀ using a Cell Viability Assay
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of PF-562271 on a cancer cell line.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
This compound has low solubility in aqueous solutions and ethanol.[1][2]
-
Solvent: Use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2]
-
Concentration: Prepare a stock solution of 10 mM.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Gently warm to approximately 37°C and vortex or sonicate to facilitate dissolution.[21]
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16][21] Use freshly prepared dilutions for experiments.
Cell Viability Assay (MTT/CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells during their logarithmic growth phase.[7]
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well (typically 5,000 cells/well is a good starting point) in 100 µL of complete culture medium.[3] The optimal seeding density should be determined for each cell line.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Treatment:
-
Prepare serial dilutions of PF-562271 from the stock solution in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of PF-562271. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
CCK-8 Assay:
-
Data Acquisition:
Western Blotting for FAK Phosphorylation
-
Cell Lysis:
-
Plate cells and treat with PF-562271 as described for the viability assay.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.[18][19] A loading control like GAPDH or β-actin should also be used.[4][9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Transwell Migration/Invasion Assay
-
Chamber Preparation:
-
Cell Seeding:
-
Resuspend cells (e.g., 5 x 10⁴) in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Treatment and Chemoattraction:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]
-
Add PF-562271 at the desired concentrations to both the upper and lower chambers to ensure a constant concentration gradient.
-
-
Incubation:
-
Incubate the plate for an appropriate time (e.g., 16-28 hours) at 37°C in a 5% CO₂ incubator.
-
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.[23]
-
Fix the cells that have migrated to the lower surface with 4% paraformaldehyde or methanol for 10-15 minutes.[8][23]
-
Stain the cells with 0.1% crystal violet for 15-30 minutes.[8][21]
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Conclusion
This compound is a valuable research tool for investigating the role of FAK signaling in cancer. Its high potency and selectivity make it suitable for a wide range of in vitro studies aimed at understanding the molecular mechanisms of cancer cell proliferation, survival, migration, and invasion. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this FAK inhibitor. As with any targeted inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining meaningful and reproducible results.
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. medkoo.com [medkoo.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. arigobio.com [arigobio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dojindo.com [dojindo.com]
- 23. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of PF-562271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the off-target effects of PF-562271, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). While primarily targeting FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2), understanding its interactions with other kinases is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This document provides a detailed overview of PF-562271's kinase selectivity, its impact on cellular pathways beyond FAK signaling, and standardized protocols for evaluating its off-target profile.
Kinase Selectivity Profile of PF-562271
PF-562271 exhibits high affinity for FAK and Pyk2. However, kinase profiling studies have revealed inhibitory activity against several other kinases, most notably Cyclin-Dependent Kinases (CDKs). The following table summarizes the in vitro inhibitory potency of PF-562271 against its primary targets and key off-targets.
| Target Kinase | IC50 (nM) | Reference(s) |
| FAK | 1.5 | [1][2][3] |
| Pyk2 | 13 - 14 | [1][2][3] |
| CDK1/Cyclin B | 58 | [3] |
| CDK2/Cyclin E | 30 | [3] |
| CDK3/Cyclin E | 47 | [3] |
| Fyn | 277 | [4] |
Table 1: In vitro inhibitory potency (IC50) of PF-562271 against primary and off-target kinases.
Cellular Off-Target Effects
The inhibition of CDKs by PF-562271 contributes to cellular effects that are distinct from its FAK-mediated activities. A significant off-target effect is the induction of cell cycle arrest, primarily at the G1 phase.[1][3] This is consistent with the known roles of CDK1 and CDK2 in cell cycle progression. The table below outlines key cellular effects observed with PF-562271 treatment in various cell lines.
| Cell Line | Concentration | Observed Effect | Reference(s) |
| PC3-M (Prostate Cancer) | 3.3 µM | G1 cell cycle arrest | [3] |
| SKOV3 (Ovarian Cancer) | Not specified | Inhibition of cell adhesion and migration, G1 phase cell cycle arrest | [1] |
| A2780 (Ovarian Cancer) | Not specified | Inhibition of cell adhesion and migration, G1 phase cell cycle arrest | [1] |
| Human and Mouse T-cells | Varied | Impaired T-cell activation and proliferation | [4] |
| Pancreatic Ductal Adenocarcinoma (PDA) cells | Varied | Inhibition of migration and proliferation | [5] |
Table 2: Cellular effects of PF-562271 treatment.
Signaling Pathway Visualizations
To illustrate the molecular interactions of PF-562271, the following diagrams depict its on-target and off-target signaling pathways, as well as a generalized experimental workflow for assessing off-target effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the off-target effects of kinase inhibitors like PF-562271.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (e.g., peptide or protein)
-
PF-562271 or other test compounds
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)[3]
-
Detection reagents (e.g., phosphospecific antibodies, radiometric detection system)
-
96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-562271 in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the purified kinase and its specific substrate to the kinase buffer.
-
Inhibition: Add the serially diluted PF-562271 or control vehicle to the wells.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction using a suitable method (e.g., adding EDTA or a kinase inhibitor).
-
Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. This could involve an ELISA-based approach with phosphospecific antibodies, radiometric detection of incorporated 32P-ATP, or fluorescence-based methods.[3]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell viability and proliferation.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
PF-562271 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[6]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PF-562271 or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 for cytotoxicity.
Conclusion
While PF-562271 is a potent and selective inhibitor of FAK and Pyk2, its off-target activity, particularly against CDKs, is a critical consideration for its preclinical and clinical development. The G1 cell cycle arrest observed in various cancer cell lines is likely a consequence of this off-target inhibition. A thorough understanding of these off-target effects, facilitated by the experimental approaches outlined in this guide, is essential for accurately interpreting experimental results, predicting potential side effects, and optimizing the therapeutic application of PF-562271 and other kinase inhibitors. This guide provides a foundational framework for researchers to explore the multifaceted pharmacological profile of PF-562271.
References
- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Pharmacodynamics of PF-562271 Besylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of PF-562271 besylate, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, target engagement, and cellular effects of this compound.
Core Mechanism of Action
PF-562271 is an ATP-competitive, reversible inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation event that initiates the recruitment and activation of downstream signaling molecules, including Src family kinases.[2] Inhibition of this initial step effectively blocks the entire FAK signaling cascade, leading to the disruption of cancer cell processes that are highly dependent on FAK activity. PF-562271 also demonstrates inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), albeit with lower potency.[1]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Cell-Based Potency
| Target/Assay | IC50 (nM) | Cell Line | Notes |
| FAK (recombinant) | 1.5 | - | ATP-competitive inhibition.[1] |
| Pyk2 (recombinant) | 14 | - | Approximately 10-fold less potent than for FAK.[1] |
| Phospho-FAK (cell-based) | 5 | Inducible cell-based assay | Measures the inhibition of FAK autophosphorylation.[1] |
| Ewing Sarcoma Cell Lines | ~2400 (average) | A673, TC32, etc. | Average IC50 across seven cell lines after 3 days of treatment.[3] |
| Osteosarcoma Cell Lines | - | 143B, MG63 | Significantly suppressed proliferation and colony formation.[4] |
| Pancreatic Ductal Adenocarcinoma | - | MPanc-96, MAD08-608 | Inhibited cell migration but not proliferation in vitro.[5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | BxPc3 | 50 mg/kg, p.o., BID | 86% | [6] |
| Prostate Cancer | PC3-M | 50 mg/kg, p.o., BID | 45% | [6] |
| Prostate Cancer (metastatic) | PC3M-luc-C6 | 25 mg/kg, p.o., BID | 62% (subcutaneous) | [7] |
| Lung Cancer | H125 | 25 mg/kg, BID | 2-fold greater apoptosis | [6] |
| Osteosarcoma | 143B | 50 mg/kg, p.o., BID | Significant reduction in tumor volume and weight | [4] |
| Pancreatic Cancer | MPanc-96 (orthotopic) | 33 mg/kg, BID | 46% reduction in tumor volume | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FAK signaling pathway and a typical experimental workflow for evaluating a FAK inhibitor like PF-562271.
Caption: FAK Signaling Pathway and Inhibition by PF-562271.
Caption: Preclinical Evaluation Workflow for a FAK Inhibitor.
Experimental Protocols
Recombinant FAK Kinase Assay (ATP-Competitive)
This protocol is adapted from methodologies described for ATP-competitive kinase assays.
-
Reagents and Materials:
-
Recombinant active FAK protein.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Procedure: a. Prepare a solution of the Poly (Glu, Tyr) substrate and ATP in kinase reaction buffer. b. Add 2.5 µL of the FAK enzyme solution to the wells of a 384-well plate. c. Add 0.5 µL of the serially diluted PF-562271 or DMSO vehicle control to the respective wells. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. g. Determine the IC50 values by plotting the percent inhibition versus the log concentration of PF-562271 and fitting the data to a four-parameter logistic equation.
Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol outlines a common method for assessing cell viability based on the measurement of cellular protein content.[8][9][10][11]
-
Reagents and Materials:
-
Adherent cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM, pH 10.5.
-
96-well flat-bottom plates.
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of PF-562271 for 72 hours. c. After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour. d. Wash the plates five times with slow-running tap water and allow them to air dry completely. e. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. f. Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. g. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. h. Read the absorbance at 510 nm using a microplate reader. i. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
Orthotopic Pancreatic Cancer Xenograft Model
This protocol provides a general framework for an in vivo efficacy study. Specifics may vary based on the cell line and institutional guidelines.
-
Animals and Cell Line:
-
Athymic nude mice (6-8 weeks old).
-
Human pancreatic cancer cell line (e.g., MPanc-96) suspended in a solution of PBS and Matrigel.[5]
-
-
Procedure: a. Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas. b. Inject 1 x 10^6 pancreatic cancer cells in a 50 µL volume into the tail of the pancreas. c. Close the peritoneum and skin with sutures. d. Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). e. Randomize the mice into treatment and control groups. f. Administer this compound (e.g., 33 mg/kg) or vehicle control orally twice daily.[5] g. Measure tumor volume with calipers twice weekly. h. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pFAK).
Conclusion
This compound is a well-characterized inhibitor of FAK with potent in vitro and in vivo activity against a range of cancer models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, leads to the disruption of key cellular processes involved in tumor progression and metastasis. The data and protocols presented in this guide provide a solid foundation for further research and development of FAK-targeted therapies.
References
- 1. abcam.com [abcam.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for PF-562271 Besylate in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the use of PF-562271 besylate, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in in vivo xenograft models. These guidelines are intended for researchers in oncology and drug development to assess the anti-tumor efficacy of this compound.
Introduction
This compound is an ATP-competitive, reversible inhibitor of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling pathways, which are involved in cell survival, proliferation, migration, and invasion.[4][5] Upregulation of FAK is observed in numerous human cancers and is associated with a more invasive and metastatic phenotype.[2][4][6] Inhibition of FAK with PF-562271 has been shown to suppress tumor growth, induce apoptosis, and reduce angiogenesis in various preclinical cancer models.[4][6][7]
Mechanism of Action
PF-562271 binds to the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[8][9] This initial phosphorylation event is critical for the recruitment and activation of downstream signaling molecules, including Src, PI3K/Akt, and MAPK/ERK pathways.[3] By inhibiting FAK, PF-562271 disrupts these signaling cascades, leading to reduced cell proliferation, decreased cell motility, and induction of apoptosis in tumor cells.[6][9] The compound also exhibits anti-angiogenic effects by impairing the function of endothelial cells.[4][6]
Signaling Pathway of FAK Inhibition by PF-562271
Caption: FAK signaling and its inhibition by PF-562271.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of PF-562271 across various xenograft models as reported in the literature.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage and Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| PC3M-luc-C6 | Prostate Cancer | Athymic Nude Mice | 25 mg/kg, p.o., BID, 5x/week | 2 weeks | 62 | [4][5][10] |
| BxPc3 | Pancreatic Cancer | Athymic Nude Mice | 50 mg/kg, p.o., BID | Not Specified | 86 | [7] |
| PC-3M | Prostate Cancer | Athymic Nude Mice | 50 mg/kg, p.o., BID | Not Specified | 45 | [7] |
| 143B | Osteosarcoma | BALB/c Nude Mice | 50 mg/kg, p.o., BID | 21 days | Significant reduction in tumor volume and weight | [6] |
| H125 | Lung Cancer | Mice | 25 mg/kg, BID | 10 days | 44 | [11] |
| H125 | Lung Cancer | Mice | 50 mg/kg, BID | 10 days | 67 | [11] |
| Huh7.5 | Hepatocellular Carcinoma | Nude Rats | 15 mg/kg/day (in combination with Sunitinib) | 21 days | Significant | [12] |
Table 2: Effects on Metastasis and Other In Vivo Parameters
| Xenograft Model | Parameter | Dosage and Schedule | Treatment Duration | Effect | Reference |
| PC3M-luc-C6 Metastasis Model | Bioluminescent Signal | 25 mg/kg, p.o., BID, 5x/week | 18 days | 2,854% increase vs. 14,190% in vehicle | [4][5] |
| H125 Lung Xenografts | Apoptosis (TUNEL) | 25 mg/kg, BID | 3 days | 2-fold greater apoptosis | [7] |
| U87MG Glioblastoma Xenografts | FAK Phosphorylation | 33 mg/kg, p.o., single dose | >4 hours | >50% inhibition | [2] |
| MDA-MB-231 Tibial Inoculation | Bone Healing | 5 mg/kg, oral | Not Specified | Increased osteocalcin and cancellous bone parameters | [7] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a generalized procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model. Specific parameters may need to be optimized based on the cell line and research objectives.
Materials
-
This compound
-
Vehicle solution (e.g., 30% PEG, 0.5% Tween 80, and 5% propanediol in sterile water, or 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH2O)[6][13]
-
Human cancer cell line of interest (e.g., PC3M-luc-C6, 143B, BxPc3)
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., athymic nude, SCID)
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1-10 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=6-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle. A common formulation involves adding the DMSO stock to PEG300, mixing, then adding Tween80, mixing, and finally adding ddH2O.[7]
-
Administer PF-562271 or vehicle to the respective groups via oral gavage (p.o.) at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily).[4][6]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.[6]
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for p-FAK, Ki67, CD31, TUNEL assay).[6]
-
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PF-562271 Besylate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of PF-562271 besylate in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, proliferation, and survival signaling pathways.[1][2][3][4]
Introduction
PF-562271 is an ATP-competitive, reversible inhibitor of FAK with an IC50 of 1.5 nM.[5][6] It also demonstrates inhibitory activity against the related proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 14 nM.[5][7][8] Due to its role in tumor progression and metastasis, FAK is a significant target in cancer research.[3][9][10] Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental outcomes in both in vitro and in vivo studies.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 665.66 g/mol | [5][7][11][12] |
| CAS Number | 939791-38-5 | [7][11][13] |
| Appearance | White to off-white or light yellow solid powder | [14] |
| Solubility in DMSO | Varies by supplier: 0.4 mg/mL to 100 mg/mL. It is advisable to start with a lower concentration and increase if necessary. Using fresh, anhydrous DMSO is critical as moisture can reduce solubility. | [5][7][13][14][15] |
| IC50 (FAK) | 1.5 nM (cell-free assay) | [5][6][8] |
| IC50 (Pyk2) | 14 nM (cell-free assay) | [5][8][9] |
| Storage (Powder) | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. | [7][12] |
| Storage (Stock Solution) | Short term (days to weeks) at -20°C; long term (months to years) at -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [6][8][14] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-analysis and Calculation:
-
Determine the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution.
-
Calculate the mass of this compound required using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 665.66 g/mol * 1000 mg/g = 6.657 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (e.g., 6.657 mg) of this compound powder directly into the tube. Handle the powder in a chemical fume hood.
-
-
Dissolution in DMSO:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid in solubilization, but avoid excessive heat.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for detailed safety information.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
References
- 1. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C27H26F3N7O6S2 | CID 16118986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Optimal Concentration of PF-562271 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling pathways governing cell proliferation, survival, migration, and invasion.[4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[5] Consequently, PF-562271 has emerged as a valuable tool for investigating the roles of FAK and Pyk2 in cancer biology and as a potential therapeutic agent.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of PF-562271 in cell culture experiments. The included protocols are designed to assist researchers in assessing its effects on cell viability, migration, invasion, and target protein phosphorylation.
Data Presentation: Efficacy of PF-562271 in Various Cell Lines
The effective concentration of PF-562271 can vary significantly depending on the cell line and the specific biological process being investigated. The following table summarizes key quantitative data from published studies.
| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Reference |
| Pancreatic Cancer | ||||
| MPanc-96 | Pancreatic Ductal Adenocarcinoma | FAK Phosphorylation (pY397) Inhibition | 0.1 - 0.3 µM (Maximal Inhibition) | [4][6] |
| Migration Assay (IGF-I stimulated) | 0.1 µM (Significant Decrease) | [7] | ||
| Invasion Assay (Serum-stimulated) | 0.1 µM (Significant Reduction) | [7] | ||
| MAD08-608 | Pancreatic Ductal Adenocarcinoma | FAK Phosphorylation (pY397) Inhibition | 0.1 - 0.3 µM (Maximal Inhibition) | [4][6] |
| Osteosarcoma | ||||
| 143B | Osteosarcoma | Cell Viability (72h) | IC50 = 1.98 µM | [5] |
| MG63 | Osteosarcoma | Cell Viability (72h) | IC50 = 1.76 µM | [5] |
| WELL5 | Osteosarcoma | Cell Viability (72h) | IC50 = 3.83 µM | [5] |
| U2OS | Osteosarcoma | Cell Viability (72h) | IC50 = 2.95 µM | [5] |
| HUVEC | Endothelial Cells | Cell Viability (24h) | IC50 = 1.118 µM | [5] |
| Glioblastoma | ||||
| Primary Human Glioma Cells | Glioblastoma | Cell Viability (72h, with TMZ) | 16 nM (Significant Reduction) | [3] |
| Ewing Sarcoma | ||||
| TC32 | Ewing Sarcoma | Cell Viability (3 days) | IC50 = 2.1 µM | [2] |
| A673 | Ewing Sarcoma | Cell Viability (3 days) | IC50 = 1.7 µM | [2] |
| Other | ||||
| PC3-M | Prostate Cancer | Cell Cycle Arrest (G1) | 3.3 µM | [1] |
| A431 | Epidermoid Carcinoma | Collective Cell Invasion | 250 nM (Complete Inhibition) | [1] |
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway
PF-562271 primarily targets the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation site. Inhibition of this event disrupts downstream signaling cascades, including the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation.
General Experimental Workflow
A typical workflow for evaluating the efficacy of PF-562271 involves a series of in vitro assays to determine its impact on key cellular functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-562271 Besylate for Glioblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and invasive brain tumor with a poor prognosis. The invasive nature of GBM cells is a major obstacle to effective treatment, leading to high rates of tumor recurrence. Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that are overexpressed in glioblastoma and play a crucial role in tumor cell proliferation, migration, and invasion. PF-562271 besylate is a potent, ATP-competitive, and reversible dual inhibitor of FAK and Pyk2, making it a promising therapeutic agent for investigation in glioblastoma. These application notes provide a summary of the effects of PF-562271 on glioblastoma cell lines and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
PF-562271 inhibits the catalytic activity of FAK and Pyk2.[1] This inhibition leads to a downstream cascade of events that collectively reduce the malignant phenotype of glioblastoma cells. The primary mechanism involves the disruption of signaling pathways that control cell proliferation, survival, and migration. In vivo studies have shown that PF-562271 can inhibit FAK phosphorylation in a dose-dependent manner.[1]
In Vitro Efficacy
PF-562271 has demonstrated significant anti-tumor activity in various glioblastoma cell lines. Its effects on cell viability, proliferation, and invasion have been documented in several studies.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (FAK) | - | 1.5 nM | Catalytic Inhibition | [1][2] |
| IC50 (Pyk2) | - | 14 nM | Catalytic Inhibition | [2] |
| IC50 (p-FAK) | Cell-based assay | 5 nM | Inhibition of Phosphorylation | [1] |
| Cell Viability | U87-MG | 10 µM | Significant Decrease | [3] |
| Cell Viability | U251-MG | 40 µM | Significant Decrease | [3] |
| Combination Therapy (Viability) | Primary Human Glioma | 16 nM PF-562271 + 100 µM TMZ | Significant Reduction | [2][4] |
| Invasion | Primary Human Glioma | 16 nM PF-562271 + 100 µM TMZ | Significant Reduction | [2][4] |
In Vivo Efficacy
In vivo studies using mouse models of glioblastoma have corroborated the in vitro findings, demonstrating that PF-562271 can reduce tumor growth and invasion, and improve survival.
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Effect | Reference |
| Tumor Growth | C57Bl/6-Gl261 Mouse Glioma | 50 mg/kg/day (oral) | Prominent Reduction | [4] |
| Tumor Invasion | C57Bl/6-Gl261 Mouse Glioma | 50 mg/kg/day (oral) | Reduced Invasive Margins | [4][5] |
| Animal Survival | C57Bl/6-Gl261 Mouse Glioma | 50 mg/kg/day (oral) with TMZ | 15% Increase | [4] |
| Tumor Growth (Recurrent) | C57BL/6/GL261 Glioma | 50 mg/kg/day (oral) | 43% Reduction in Volume | [6][7] |
| Animal Survival (Recurrent) | C57BL/6/GL261 Glioma | 50 mg/kg/day (oral) | 33% Increase in Median Survival | [6][7] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines (e.g., U87-MG, U251-MG) and murine glioma cell line (e.g., GL261).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to assess protein expression and phosphorylation.
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-FAK (Tyr397)
-
Total FAK
-
Phospho-Pyk2 (Tyr402)
-
Total Pyk2
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using imaging software.
In Vitro Invasion Assay (Transwell Assay)
This protocol is based on the use of Boyden chambers.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5 x 10⁴ glioblastoma cells in the upper chamber in serum-free medium containing PF-562271 or vehicle.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Cell Counting: Count the number of invading cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of invasion relative to the control.
Signaling Pathway and Logic
The inhibition of FAK and Pyk2 by PF-562271 disrupts key signaling pathways involved in glioblastoma progression. This leads to a reduction in cell proliferation, invasion, and survival, ultimately inhibiting tumor growth.
Conclusion
This compound is a valuable research tool for studying the role of FAK and Pyk2 in glioblastoma. The provided data and protocols offer a starting point for investigating the therapeutic potential of this compound, both as a single agent and in combination with other therapies like temozolomide. Further research is warranted to fully elucidate its mechanisms of action and to optimize its application in preclinical and clinical settings.
References
- 1. Pyk2/FAK Signaling Is Upregulated in Recurrent Glioblastoma Tumors in a C57BL/6/GL261 Glioma Implantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
Application Notes: PF-562271 in Pancreatic Cancer Orthotopic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDA) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. The tumor microenvironment, rich in stromal cells like cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), is known to play a crucial role in PDA progression, metastasis, and chemoresistance. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from the extracellular matrix and is frequently overexpressed and activated in PDA. FAK signaling is integral to cell adhesion, migration, proliferation, and survival. Its role extends to the stromal components of the tumor, making it an attractive therapeutic target.
PF-562271 is a potent, ATP-competitive, small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (PYK2).[1] This document provides detailed application notes and protocols for the use of PF-562271 in a pancreatic cancer orthotopic model, based on preclinical studies. These studies demonstrate that PF-562271 can inhibit tumor growth and metastasis, not only by directly affecting cancer cells but also by modulating the tumor microenvironment.[1][2]
Mechanism of Action
PF-562271 competitively inhibits ATP binding to FAK and PYK2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. In pancreatic cancer, FAK activation is associated with poor survival.[1][3] By inhibiting FAK, PF-562271 disrupts key cellular processes involved in cancer progression:
-
Inhibition of Cell Migration and Invasion: FAK is a central component of focal adhesions, which are critical for cell motility. Inhibition of FAK by PF-562271 has been shown to block the migration and invasion of pancreatic cancer cells.[2][3]
-
Reduction of Tumor Cell Proliferation: While the direct anti-proliferative effects on cancer cells in vitro can be modest, in the context of the tumor microenvironment, FAK inhibition leads to a significant decrease in tumor cell proliferation.[1][2][4]
-
Modulation of the Tumor Microenvironment: PF-562271 has been observed to decrease the infiltration of CAFs and TAMs into the tumor.[1][2] This alteration of the stroma is a key mechanism contributing to its anti-tumor effects, as these stromal cells are known to support tumor growth and metastasis.
Below is a diagram illustrating the signaling pathway affected by PF-562271.
Caption: FAK Signaling Pathway Inhibition by PF-562271.
Data Presentation
The following tables summarize the quantitative data from preclinical studies using PF-562271 in orthotopic pancreatic cancer models.
Table 1: In Vivo Efficacy of PF-562271 on Tumor Growth
| Cell Line | Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction vs. Control | Statistical Significance (p-value) |
| MPanc-96 | PF-562271 | 33 mg/kg, twice daily | Not explicitly quantified, but significant reduction shown graphically | < 0.05 |
| MAD08-608 | PF-562271 | 33 mg/kg, twice daily | 59% ± 15% | < 0.05 |
| MAD08-608 | Gemcitabine | 10 mg/kg, twice weekly | 60% ± 11% | < 0.05 |
Data extracted from Stokes et al., Mol Cancer Ther, 2011.[1][2]
Table 2: Effect of PF-562271 on Metastasis and Invasion
| Cell Line | Treatment Group | Incidence of Retroperitoneal Invasion | Incidence of Peritoneal Metastasis | Incidence of Liver Metastasis |
| MPanc-96 & MAD08-608 | Control | High (not quantified) | High (not quantified) | High (not quantified) |
| MPanc-96 & MAD08-608 | PF-562271 | Reduced | Reduced | Reduced |
Qualitative assessment from Stokes et al., Mol Cancer Ther, 2011.[2]
Table 3: Impact of PF-562271 on the Tumor Microenvironment
| Cell Type | Marker | Treatment Group | Change Compared to Control | Statistical Significance (p-value) |
| Macrophages | F4/80 | PF-562271 | Significant Decrease | < 0.05 |
| Cancer-Associated Fibroblasts | α-SMA | PF-562271 | Significant Decrease | < 0.05 |
Data from immunohistochemical analysis in Stokes et al., Mol Cancer Ther, 2011.[2][5]
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Tumor Implantation
This protocol describes the surgical procedure for establishing an orthotopic pancreatic cancer model in immunocompromised mice.
Materials:
-
Human pancreatic cancer cell lines (e.g., MPanc-96, MAD08-608)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)[6]
-
Immunocompromised mice (e.g., athymic nude, NSG)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)[7][8]
-
Surgical instruments (scalpel, forceps, scissors, sutures, wound clips)
-
Insulin syringe with a 29-30 gauge needle
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
On the day of surgery, harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^5 to 1 x 10^6 cells in 20-50 µL.[7][8] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic protocol. Confirm proper anesthetic depth by toe pinch.
-
Place the mouse in a supine position on a sterile field over a heating pad to maintain body temperature.
-
Shave the fur from the left upper abdominal quadrant and disinfect the area.
-
-
Surgical Procedure:
-
Make a small (~1 cm) longitudinal incision in the skin and underlying peritoneum in the left upper quadrant to expose the abdominal cavity.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Carefully inject the 20-50 µL of cell suspension into the pancreatic parenchyma using an insulin syringe.[9]
-
A small, translucent bleb should form at the injection site.
-
To minimize leakage, hold the needle in place for a few seconds before withdrawal and apply gentle pressure with a sterile cotton swab.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal layer with absorbable sutures and the skin with wound clips.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal for recovery on a heating pad until ambulatory.
-
Check the incision site daily for signs of infection.
-
Protocol 2: Administration of PF-562271
Materials:
-
PF-562271
-
Vehicle for reconstitution (e.g., as specified by the manufacturer or in literature)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare the PF-562271 formulation at the desired concentration. For example, a dose of 33 mg/kg administered twice daily has been shown to be effective.[1]
-
-
Administration:
-
Allow tumors to establish for a specified period (e.g., 1 week) post-implantation.
-
Administer PF-562271 or vehicle control to the mice via oral gavage.
-
Continue treatment for the duration of the study (e.g., 2-4 weeks).
-
Protocol 3: Assessment of Tumor Growth and Metastasis
Methods:
-
Tumor Volume Measurement:
-
Monitor tumor growth non-invasively using high-resolution imaging such as Magnetic Resonance Imaging (MRI) or ultrasound at regular intervals (e.g., weekly).[2]
-
At the end of the study, sacrifice the animals, excise the primary tumor, and measure its weight and dimensions.
-
-
Metastasis Assessment:
-
Perform a thorough necropsy to identify gross metastases in the peritoneum, liver, diaphragm, and other organs.
-
Excise tissues for histological confirmation of micrometastases.
-
-
Immunohistochemistry (IHC):
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for PF-562271 in an Orthotopic Model.
Conclusion
The use of PF-562271 in an orthotopic pancreatic cancer model provides a valuable preclinical platform to investigate the therapeutic potential of FAK inhibition. The data strongly suggest that PF-562271 not only impedes tumor growth and metastasis but also favorably modulates the tumor microenvironment by reducing the presence of cancer-associated fibroblasts and tumor-associated macrophages.[1][2][3] The detailed protocols provided herein offer a framework for researchers to further explore the efficacy and mechanisms of FAK inhibitors in pancreatic cancer.
References
- 1. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
Application Notes and Protocols for PF-562271, a Potent FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Upregulated in numerous tumor types, FAK is a key transducer of signals from integrins and growth factor receptors, making it a compelling target in cancer therapy.[2][3] PF-562271 selectively inhibits the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation, thereby disrupting downstream signaling pathways.[5][6] These application notes provide detailed protocols for utilizing PF-562271 to inhibit FAK phosphorylation in both in vitro and cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-562271, facilitating experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-Free Kinase Assay | 1.5 nM | [7][8] |
| Pyk2 | Cell-Free Kinase Assay | 14 nM | [8] |
| FAK | Inducible Cell-Based Assay (phospho-FAK) | 5 nM | [1][7] |
| CDK2/E | Recombinant Enzyme Assay | 30-120 nM | [1][9] |
| CDK5/p35 | Recombinant Enzyme Assay | 30-120 nM | [1][9] |
| CDK1/B | Recombinant Enzyme Assay | 30-120 nM | [1][9] |
| CDK3/E | Recombinant Enzyme Assay | 30-120 nM | [1][9] |
Table 2: Cellular Activity of PF-562271
| Cell Line | Assay | Effect | Concentration | Reference |
| PC3-M | Cell Cycle Analysis | G1 Arrest | 3.3 µM | [7] |
| A431 | Cell Invasion | Complete Inhibition | 250 nM | [7] |
| Pancreatic Ductal Adenocarcinoma (PDA) Cells | FAK Y397 Phosphorylation | Maximal Inhibition | 0.1 - 0.3 µM | [6][10] |
| Ewing Sarcoma Cell Lines (average of 7 lines) | Cell Viability | IC50 of 2.4 µM (after 3 days) | 2.4 µM | [1] |
| TC32 (Ewing Sarcoma) | Cell Viability | IC50 | 2.1 µM | [1] |
| A673 (Ewing Sarcoma) | Cell Viability | IC50 | 1.7 µM | [1] |
Experimental Protocols
In Vitro FAK Kinase Assay
This protocol outlines an in vitro kinase assay to determine the inhibitory activity of PF-562271 on purified FAK.
Materials:
-
Purified, activated FAK kinase domain (e.g., amino acids 410-689)
-
PF-562271
-
ATP
-
Random peptide polymer substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2
-
DMSO (for compound dilution)
-
96-well plates
-
Plate reader for detecting phosphorylation (e.g., using a phosphotyrosine-specific antibody in an ELISA format or radiometric assay)
Procedure:
-
Prepare serial dilutions of PF-562271 in DMSO. A typical starting concentration is 1 µM, with 1/2-log dilutions.
-
In a 96-well plate, add the diluted PF-562271 to the kinase buffer. Ensure each concentration is tested in triplicate. Include a DMSO-only control.
-
Add 10 µg per well of the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding the purified-activated FAK kinase domain and 50 µM ATP to each well.
-
Incubate the reaction mixture for 15 minutes at room temperature.
-
Stop the reaction and quantify the amount of substrate phosphorylation using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for FAK Phosphorylation Inhibition
This protocol describes how to assess the effect of PF-562271 on FAK autophosphorylation at Y397 in cultured cells using Western blotting.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, A549, or pancreatic cancer cell lines like MPanc-96)[10][11]
-
Complete cell culture medium
-
PF-562271
-
DMSO
-
Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 0.5% Sodium Deoxycholate, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., 1 mM NaVO3, 50 mM NaF, 10 µg/ml PMSF, 10 µg/ml leupeptin, 1 µg/ml aprotinin).[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Prepare a stock solution of PF-562271 in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 nM).[11] Treat the cells for a specified duration (e.g., 1-24 hours).[11] Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 11,000 rpm for 30 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK.
-
-
Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. The ratio of phospho-FAK to total FAK will indicate the extent of inhibition.
Visualizations
Caption: Mechanism of PF-562271 action on the FAK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phospho-FAK (Tyr397) Recombinant Monoclonal Antibody (SC54-07) (MA5-45026) [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bca-protein.com [bca-protein.com]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Proliferation with PF-562271 Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 besylate is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as proliferation, survival, migration, and angiogenesis.[5][6][7][8] Elevated expression and activity of FAK are frequently observed in various human cancers, correlating with advanced tumor stage and metastatic potential.[7][9][10] Consequently, targeting FAK with inhibitors like this compound represents a promising therapeutic strategy in oncology.
These application notes provide a comprehensive overview and a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells in vitro.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Y397).[7][11] This initial phosphorylation event is critical for the recruitment and activation of Src family kinases, which in turn phosphorylate other downstream targets to propagate signaling cascades that promote cell cycle progression and survival.[6][7] By inhibiting FAK, this compound can induce G1 cell cycle arrest and apoptosis in tumor cells.[10][11][12]
Signaling Pathway of FAK Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |
| FAK WT | Mouse Embryo Fibroblast | 72 | 3.3 | [1] |
| FAK-/- | Mouse Embryo Fibroblast | 72 | 2.08 | [1] |
| FAK KD | Mouse Embryo Fibroblast | 72 | 2.01 | [1] |
| SW982 | Human Synovial Sarcoma | Not Specified | 0.3282 | [1] |
| KM12 | Human Colon Carcinoma | Not Specified | 0.38557 | [1] |
| 143B | Human Osteosarcoma | 72 | 1.98 | [13] |
| MG63 | Human Osteosarcoma | 72 | 1.76 | [13] |
| WELL5 | Human Osteosarcoma | 72 | Not specified, sensitive | [13] |
| U2OS | Human Osteosarcoma | 72 | Not specified, sensitive | [13] |
| HOS | Human Osteosarcoma | 72 | Not specified, sensitive | [13] |
| SKOV3 | Human Ovarian Cancer | Not Specified | Not specified, effective | [10] |
| A2780 | Human Ovarian Cancer | Not Specified | Not specified, effective | [10] |
Experimental Protocol: Cell Proliferation Assay (CCK-8 Assay)
This protocol details a common method for assessing cell proliferation using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based assays (e.g., WST-1, MTS). These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or equivalent
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treatment groups) and a blank control group (medium only, no cells).
-
Typically, each concentration and control should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for the cell proliferation assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Migration and Invasion Assays Using PF-562271
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[1][3] Upregulation and activation of FAK are commonly observed in various cancer types, correlating with increased invasion and metastasis.[3][4] PF-562271 exerts its inhibitory effect by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling proteins, including those in the PI3K/Akt and ERK/MAPK pathways.[1][3] Consequently, PF-562271 has been demonstrated to effectively inhibit the migration and invasion of various cancer cells in vitro and suppress tumor growth and metastasis in preclinical models.[3][5][6]
These application notes provide detailed protocols for utilizing PF-562271 in in vitro migration (Transwell) and invasion (Boyden chamber with Matrigel) assays to assess its inhibitory effects on cancer cell motility.
Signaling Pathway of PF-562271 Action
The following diagram illustrates the signaling pathway inhibited by PF-562271. Integrin-mediated cell adhesion to the extracellular matrix (ECM) or growth factor binding to its receptor activates FAK. Activated FAK autophosphorylates at Y397, creating a binding site for Src family kinases. This leads to the activation of downstream pathways like PI3K/Akt and ERK/MAPK, promoting cell migration and invasion. PF-562271 directly inhibits FAK, preventing its autophosphorylation and blocking these downstream signaling events.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This protocol outlines the steps to assess the effect of PF-562271 on the migratory capacity of cancer cells using a Transwell chamber.
Materials:
-
Cancer cell line of interest (e.g., MPanc-96, SKOV3, A2780)[3][7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free medium
-
PF-562271 (stock solution in DMSO)
-
Chemoattractant (e.g., FBS, specific growth factors like IGF-I or EGF)[3][8]
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[9]
-
Cotton swabs
-
Microscope
Experimental Workflow:
Caption: Workflow for the in vitro cell migration assay.
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
PF-562271 Treatment: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Prepare different concentrations of PF-562271 (e.g., 0.1 µM, 1 µM, 10 µM) in the cell suspension.[3][8] Include a vehicle control (DMSO).
-
Assay Setup: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Cell Seeding: Add 200 µL of the cell suspension with or without PF-562271 to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory rate (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. Subsequently, stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in at least five random microscopic fields for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
In Vitro Cell Invasion Assay (Matrigel Invasion Assay)
This protocol assesses the effect of PF-562271 on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
All materials listed for the migration assay
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
-
Pre-chilled pipette tips and microcentrifuge tubes
Experimental Workflow:
Caption: Workflow for the in vitro cell invasion assay.
Procedure:
-
Coating Inserts with Matrigel: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL). Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the In Vitro Cell Migration Assay protocol.
-
Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C. Aspirate the medium and add 600 µL of complete medium with a chemoattractant to the lower wells.
-
Cell Seeding: Add 200 µL of the cell suspension with or without PF-562271 to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C for a period suitable for cell invasion (typically 24-72 hours).
-
Removal of Non-invading Cells: Carefully remove the inserts. Use a cotton swab to gently remove the Matrigel and any non-invading cells from the upper surface of the membrane.
-
Fixation, Staining, and Quantification: Follow steps 7, 8, and 9 from the In Vitro Cell Migration Assay protocol.
Data Presentation
The quantitative data from migration and invasion assays should be summarized in tables for clear comparison.
Table 1: Effect of PF-562271 on Cancer Cell Migration
| Cell Line | Chemoattractant | PF-562271 Concentration (µM) | Inhibition of Migration (%) | Reference |
| MPanc-96 | IGF-I (100 ng/mL) | 0.1 | Significant Decrease | [3][8] |
| MPanc-96 | Collagen I | 0.1 | Significant Decrease | [3] |
| SKOV3 | Serum | Not specified | Significantly inhibited | [7] |
| A2780 | Serum | Not specified | Significantly inhibited | [7] |
Table 2: Effect of PF-562271 on Cancer Cell Invasion
| Cell Line | Chemoattractant | PF-562271 Concentration (µM) | Inhibition of Invasion (%) | Reference |
| MPanc-96 | Serum | 0.1 | Significantly inhibited | [3][5] |
| MAD08-608 | Serum | 0.1 | Significantly inhibited | [3][5] |
| A431 | Not specified | 0.25 | Complete inhibition | [2][10] |
Conclusion
PF-562271 is a valuable tool for investigating the role of FAK in cancer cell migration and invasion. The provided protocols for in vitro migration and invasion assays offer a standardized approach to evaluate the efficacy of this inhibitor. The ability of PF-562271 to potently block these key processes in various cancer cell lines underscores the therapeutic potential of targeting the FAK signaling pathway in oncology drug development.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-562271 Besylate Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 besylate is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a key regulator of cell adhesion, migration, proliferation, and survival, FAK is a compelling target in oncology research.[3][4][5] Overexpressed and activated in a variety of human cancers, FAK signaling is strongly correlated with the invasive and metastatic phenotype of aggressive tumors.[3][6] PF-562271 is an ATP-competitive, reversible inhibitor that targets the catalytic activity of FAK with high selectivity, demonstrating over 100-fold selectivity against a broad range of other kinases.[1][3][7] These application notes provide detailed protocols and summarized data for the administration of this compound in preclinical mouse models of cancer.
Mechanism of Action and Signaling Pathway
PF-562271 exerts its biological effects by binding to the ATP-binding site of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397), a critical step for its activation.[3][8] Inhibition of FAK phosphorylation disrupts downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration.[4] Furthermore, FAK inhibition by PF-562271 has been shown to modulate the tumor microenvironment by impeding the recruitment of tumor-associated macrophages and cancer-associated fibroblasts.[8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining PF-562271 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell proliferation, migration, survival, and angiogenesis.[4][5][6] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression, invasion, and resistance to therapy.[5][7] Inhibition of FAK by PF-562271 disrupts its autophosphorylation and downstream signaling pathways, leading to anti-tumor and anti-angiogenic effects.[4][6] These characteristics make PF-562271 a promising candidate for combination cancer therapies. This document provides detailed application notes and protocols for combining PF-562271 with other chemotherapy agents in preclinical research.
Mechanism of Action
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK.[1] This action prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and PLCγ.[8][9] The inhibition of FAK signaling subsequently affects downstream pathways such as the ERK/MAPK and PI3K/Akt pathways, which are pivotal for cell survival and proliferation.[6][10] PF-562271 is highly selective for FAK, with an IC50 of 1.5 nM in cell-free assays, and is approximately 10-fold less potent against Pyk2.[2][3]
Signaling Pathway
The following diagram illustrates the FAK signaling pathway and the point of inhibition by PF-562271.
Caption: FAK signaling pathway and inhibition by PF-562271.
Preclinical Data: Combination Therapy
In Vitro Studies
PF-562271 has been investigated in combination with various chemotherapy agents to assess for synergistic or additive effects in cancer cell lines.
| Cell Line | Combination Agent | Effect | Reference |
| Pancreatic (MPanc-96) | Gemcitabine | No significant difference in tumor size reduction compared to either drug alone in an orthotopic model.[8][11] | [8][11] |
| Pancreatic (MAD08-608) | Gemcitabine | No significant difference in tumor size reduction compared to either drug alone in an orthotopic model.[8][11] | [8][11] |
| Glioblastoma (CL-2, CL-3, GL261) | Temozolomide | Combination treatment significantly reduced cell viability and invasion compared to TMZ alone.[12] | [12] |
| Pancreatic (Suit-2, PDAC-1, PDAC-3) | Paclitaxel | Synergistic lethality observed in vitro.[13] | [13] |
| Colorectal (HT-29) | Vemurafenib (BRAF inhibitor) | Combination reduced tumor growth in vivo.[7] | [7] |
| Colorectal (HT-29) | Vemurafenib + Trametinib (MEK inhibitor) | Triple combination robustly blocked tumor growth.[7] | [7] |
In Vivo Studies
Animal xenograft models have been instrumental in evaluating the in vivo efficacy of PF-562271 combination therapy.
| Tumor Type | Animal Model | Combination Agent | Key Findings | Reference |
| Pancreatic Cancer | Orthotopic Murine Model (MPanc-96) | Gemcitabine | PF-562271 alone and in combination with gemcitabine significantly reduced tumor growth, invasion, and metastasis.[8][11] The combination did not show a statistically significant improvement over single agents in reducing tumor volume.[8][11] PF-562271 treatment led to a decrease in tumor-associated macrophages and cancer-associated fibroblasts.[8][11] | [8][11] |
| Pancreatic Cancer | Orthotopic Murine Model (MAD08-608) | Gemcitabine | Similar to the MPanc-96 model, both single-agent PF-562271 and gemcitabine significantly reduced tumor size, with no significant additive effect from the combination.[8][11] | [8][11] |
| Glioblastoma | C57Bl/6-Gl261 Mouse Glioma Model | Temozolomide | Combinatorial treatment resulted in a significant reduction in tumor size and invasive margins, increased apoptosis, and prolonged animal survival compared to TMZ monotherapy.[12] | [12] |
| Pancreatic Cancer | In vivo model | Paclitaxel | Combination of FAK inhibition with paclitaxel reduced tumor growth.[13] | [13] |
| Hepatocellular Carcinoma | Huh7.5 Xenograft Model | Sunitinib | Combination therapy produced a more significant anti-tumor effect than single agents by blocking tumor growth and angiogenesis.[2] | [2] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of PF-562271 in combination with another chemotherapy agent on cell viability.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
PF-562271 (dissolved in DMSO)
-
Chemotherapy agent of choice (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol or DMSO)[14]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of PF-562271 and the other chemotherapy agent, both alone and in combination, in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8).[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. Combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[15]
Western Blotting for FAK Signaling
This protocol is for assessing the inhibition of FAK phosphorylation and downstream signaling pathways.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Cultured cells treated with PF-562271 and/or chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of PF-562271, the combination agent, or vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of PF-562271 in combination with a chemotherapy agent in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
PF-562271 formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Chemotherapy agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse. For orthotopic models, implant tumor cells or fragments into the target organ.[11][16]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Randomize mice into treatment groups (e.g., Vehicle control, PF-562271 alone, chemotherapy agent alone, combination therapy).
-
Administer treatments as per the planned schedule. For example, PF-562271 can be administered orally at 25-50 mg/kg twice daily.[2][3] The chemotherapy agent should be administered according to established protocols.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be processed for immunohistochemistry (e.g., Ki67 for proliferation, CD31 for angiogenesis) or Western blotting.
Conclusion
The combination of PF-562271 with other chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to evaluate such combinations. Careful consideration of the experimental design, including the choice of cell lines, animal models, and dosing schedules, is crucial for obtaining robust and translatable results. Further investigation into the mechanisms of synergy and the identification of predictive biomarkers will be essential for the clinical development of FAK inhibitor-based combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
PF-562271 besylate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 besylate. The information below addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the benzenesulfonate salt of PF-562271. It is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It also shows inhibitory activity against proline-rich tyrosine kinase 2 (Pyk2), with approximately 10-fold less potency than for FAK.[1][2] The compound has demonstrated over 100-fold selectivity against other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3]
Q2: I am experiencing difficulty dissolving this compound. Is this a known issue?
Yes, this compound is known to have poor solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water.[1][4] This is a recognized chemical property of the compound and not necessarily indicative of a quality issue with the product.[4]
Q3: What are the reported solubility limits of this compound in various solvents?
The solubility of this compound can vary slightly between batches and suppliers. However, the following table summarizes the generally reported solubility data.
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 0.4 - 2 | 0.6 - 3.0 | Solubility in DMSO is limited. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Some sources report up to 2 mg/mL. |
| Water | ~0.8 | ~1.2 | [4][5] |
| Ethanol | ~0.7 | ~1.05 | [4][5] |
| DMF | ~0.25 | ~0.38 | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~0.75 | [2] |
Q4: Are there any recommended strategies to improve the solubility of this compound for in vitro experiments?
Several strategies can be employed to enhance the solubility of this compound for in vitro assays:
-
Co-solvents: The use of co-solvents is a common approach. Formulations including PEG400, CMC (carboxymethyl cellulose), Tween80, and Captisol have been suggested.[1] A combination of DMSO and PEG400 (e.g., 50% DMSO and 50% PEG400) has also been used.[4]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[4]
-
pH Adjustment: this compound is reported to be less soluble in buffers with a pH greater than 7. Therefore, using water or a slightly acidic buffer for dilution may be beneficial.[4]
-
Small-Scale Testing: Due to its limited solubility, it is advisable to first test solubility with a small quantity of the compound before preparing a larger stock solution.[4]
Q5: How can I prepare this compound for in vivo studies?
For in vivo applications, specific formulation vehicles are necessary to achieve appropriate concentrations for administration. Here are some reported formulations:
-
Gelucire: A formulation using 5% Gelucire has been previously reported in the literature.[1]
-
Cyclodextrins: 30% 2-hydroxypropyl-beta-cyclodextrin (HPCD) in 3% dextrose has been used to formulate PF-562271.[4] The hydrophobic inner core of HPCD can encapsulate the compound, thereby increasing its aqueous solubility.[4]
-
Co-solvent Mixtures: A clear solution for injection can be prepared using a mixture of 4% DMSO, 30% PEG300, and 66% ddH₂O.[1]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in a DMSO/Water Mixture
This protocol may be useful for achieving a higher concentration stock solution than in DMSO alone.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Purified water
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound. For example, to prepare a 5 mg/mL solution, start with 5 mg of the compound.
-
Add a volume of DMSO that is 90% of your final desired volume (e.g., 0.9 mL for a final volume of 1 mL).
-
Sonicate the mixture for a few seconds until any large solid particles have dispersed. The solution may appear cloudy.
-
Add the remaining 10% of the volume as purified water (e.g., 0.1 mL).
-
Sonicate again for a few seconds. The solution should become clear.
-
This stock solution can then be further diluted with water. Note that dilution with PBS buffer (pH 7.4) may cause precipitation.[4]
Protocol 2: Formulation for In Vivo Oral Administration using a Co-solvent System
This protocol describes the preparation of a clear solution suitable for injection.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 75 mg/mL)
-
PEG300
-
Sterile ddH₂O
Procedure (for a 1 mL working solution):
-
Prepare a 75 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
In a sterile tube, add 300 µL of PEG300.
-
Add 40 µL of the 75 mg/mL clarified DMSO stock solution to the PEG300.
-
Mix until the solution is clear.
-
Add 660 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams illustrate key concepts related to working with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified FAK signaling pathway inhibited by this compound.
References
improving PF-562271 bioavailability for in vivo studies
Welcome to the technical support center for PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PF-562271 in in vivo studies, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-562271?
A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By binding to the ATP-binding pocket of FAK, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in FAK activation.[4] This inhibition disrupts downstream signaling pathways that are crucial for tumor cell migration, proliferation, and survival.[2][4]
Q2: What are the solubility characteristics of PF-562271?
A2: PF-562271 has poor aqueous solubility. It is reported to be insoluble in water and ethanol.[4] However, it is soluble in dimethyl sulfoxide (DMSO).[5] The hydrochloride salt (PF-562271 HCl) is also insoluble in water and ethanol but soluble in DMSO.[4] The besylate salt form has been noted to have low solubility in common organic solvents and buffers as well.[2]
Q3: Is the oral bioavailability of PF-562271 affected by food?
A3: Based on clinical studies in patients with advanced nonhematologic malignancies, the pharmacokinetics of PF-562271 were not substantially altered when administered with or without food.[1] This suggests that food does not have a significant impact on its oral bioavailability.
Q4: What is the metabolic profile of PF-562271?
A4: Preclinical and clinical studies have shown that PF-562271 is a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme.[1] This can lead to time- and dose-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its own metabolism.[1] This is a critical consideration for in vivo studies involving co-administration of other drugs that are also metabolized by CYP3A.
Troubleshooting Guide
Issue: Poor or variable efficacy in in vivo oral dosing studies.
This issue is often linked to the low aqueous solubility of PF-562271, which can lead to poor and inconsistent absorption from the gastrointestinal tract.
Potential Solutions:
-
Formulation Optimization: The formulation used to deliver PF-562271 is critical for achieving adequate oral bioavailability. Simple suspensions may not be sufficient. Consider the following formulation strategies:
-
Co-solvent Systems: For preclinical studies, a co-solvent system can significantly improve the solubility of PF-562271. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and water.
-
Amorphous Solid Dispersions (ASDs): For kinase inhibitors with poor solubility, creating an ASD can improve their dissolution rate and bioavailability.[6] This involves dispersing the drug in a polymer matrix in an amorphous state.
-
Lipid-Based Formulations: Formulating PF-562271 in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the gastrointestinal tract and improve absorption.[7]
-
Nanoparticle Formulations: Encapsulating PF-562271 into nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.[3][8]
-
-
Salt Form Selection: While the hydrochloride and besylate salts are available, their aqueous solubility is also limited.[2][4] For some kinase inhibitors, creating lipophilic salts has been shown to improve their solubility in lipid-based formulations and enhance oral absorption.
-
Dosing Regimen: Due to its non-linear pharmacokinetics, the dosing regimen can impact the exposure of PF-562271.[1] It is important to perform dose-ranging studies to determine the optimal dose and schedule for your specific animal model and experimental endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271.
Table 1: In Vitro Potency of PF-562271
| Target | IC₅₀ (nM) | Assay Type |
| FAK | 1.5 | Cell-free |
| Pyk2 | 14 | Cell-free |
| Phospho-FAK | 5 | Cell-based |
Data sourced from multiple references.[1][3][9]
Table 2: Effective Oral Doses of PF-562271 in Preclinical Xenograft Models
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Outcome |
| Mice | BxPc3 Pancreatic | 50 | Twice daily | 86% tumor growth inhibition |
| Mice | PC3-M Prostate | 50 | Twice daily | 45% tumor growth inhibition |
| Mice | H125 Lung | 25 | Twice daily | 2-fold greater apoptosis |
| Mice | PC3M-luc-C6 Prostate | 25 | Twice daily, 5 days/week | 62% tumor growth inhibition |
| Rats | MDA-MB-231 Breast (bone metastasis) | 5 | Daily | Decreased tumor growth and signs of bone healing |
Data sourced from multiple references.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents
This protocol is adapted from a formulation strategy for poorly water-soluble compounds.
Materials:
-
PF-562271 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile water for injection or 0.9% saline
Procedure:
-
Weigh the required amount of PF-562271 powder.
-
Prepare a stock solution by dissolving PF-562271 in DMSO. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of PF-562271 in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
To prepare the final dosing solution, first mix the DMSO stock solution with PEG300. For a final formulation containing 10% DMSO and 40% PEG300, add 1 part of the DMSO stock solution to 4 parts of PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture. For a final formulation containing 5% Tween 80, add 0.5 parts of Tween 80 and mix until the solution is clear.
-
Finally, add sterile water or saline to reach the final volume. For a final formulation with 45% aqueous phase, add 4.5 parts of sterile water or saline.
-
The final dosing solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.
Example Calculation for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL:
-
Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration of dosing solution: 0.2 mg / 0.1 mL = 2 mg/mL
-
To prepare 1 mL of a 2 mg/mL dosing solution:
-
Take 20 µL of a 100 mg/mL PF-562271 stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 530 µL of sterile water or saline and mix.
-
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
Caption: Experimental workflow for preparing and administering PF-562271.
References
- 1. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-562271 hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. jnj-38877605.com [jnj-38877605.com]
troubleshooting PF-562271 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the FAK inhibitor, PF-562271, in vitro. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent inhibition of FAK phosphorylation (p-FAK Y397) with PF-562271. What are the potential causes?
A1: Inconsistent inhibition of FAK autophosphorylation at Tyr397 is a common issue. Several factors could be contributing to this variability:
-
Compound Solubility and Stability: PF-562271 has poor solubility in aqueous solutions and can precipitate, leading to a lower effective concentration.[1][2] It is critical to ensure complete solubilization in DMSO before preparing working dilutions in culture media.[1][3] Avoid repeated freeze-thaw cycles of stock solutions.[1][4]
-
Cell Line Specificity: The cellular context, including the expression levels of FAK and related kinases like Pyk2, can influence the inhibitor's efficacy.[5] Some cell lines may have compensatory signaling pathways that reduce their dependence on FAK activity.[5]
-
Assay Conditions: The concentration of PF-562271 and the incubation time are critical parameters. A dose-response and time-course experiment is highly recommended for each new cell line to determine the optimal conditions.[6]
-
Reagent Quality: Ensure the quality of your PF-562271 lot. Purity can vary between suppliers. Similarly, verify the specificity and sensitivity of your anti-p-FAK (Y397) antibody.
Q2: My cell migration/invasion assay results with PF-562271 are not consistent. Why might this be happening?
A2: PF-562271's effect on cell migration and invasion can be variable.[5] Here are some potential reasons for inconsistency:
-
Cell Line-Dependent Signaling: Different cell lines utilize distinct signaling pathways to drive migration. While FAK is a key regulator, some cells may rely on alternative pathways that are not targeted by PF-562271. For instance, EGF-stimulated migration of MPanc-96 cells was found to be insensitive to PF-562271.[5][6]
-
Off-Target Effects: At higher concentrations, PF-562271 can inhibit other kinases, including Pyk2 and some cyclin-dependent kinases (CDKs), which could lead to confounding effects on cell motility.[2][7] It has also been shown to affect RhoA activation, which could influence cell morphology and movement.[8]
-
Experimental Setup: The type of migration assay (e.g., wound healing, transwell) and the chemoattractant used can significantly impact the results. It is crucial to optimize these parameters for your specific cell line and experimental question.
Q3: I am observing unexpected effects on cell proliferation and viability with PF-562271. What should I consider?
A3: While PF-562271 can inhibit proliferation in some cancer cell lines, its effects can be complex and sometimes contradictory.[4][9]
-
Direct vs. Indirect Effects: In some instances, PF-562271 may not directly inhibit in vitro cell proliferation but can reduce tumor growth in vivo by affecting the tumor microenvironment.[5][6]
-
Off-Target Kinase Inhibition: Inhibition of CDKs at higher concentrations of PF-562271 could contribute to cell cycle arrest and reduced proliferation.[2][7]
-
Cellular Context: The genetic background of the cell line, including the status of tumor suppressor genes like p53, can influence the response to FAK inhibition.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271 based on published literature.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | IC₅₀ (nM) | Assay Type | Reference |
| FAK | 1.5 | Cell-free | [4][7] |
| Pyk2 | 13-14 | Cell-free | [4][7] |
| CDK2/CyclinE | 30 | Cell-free | [2][7] |
| CDK1/CyclinB | 58 | Cell-free | [2][7] |
| p-FAK (cellular) | 5 | Cell-based | [7] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Concentration Range | Incubation Time | Reference |
| FAK Phosphorylation Inhibition | 0.1 - 100 nM | 1 - 24 hours | [3] |
| Cell Migration/Invasion | 100 nM - 1 µM | Varies | [5][6] |
| Cell Proliferation | 1 - 10 µM | 24 - 72 hours | [3][4] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 3-4 hours to reduce basal signaling. Pre-treat cells with a range of PF-562271 concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.[11] Stimulate with an appropriate agonist if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-FAK (Tyr397). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.[11]
-
Normalization: Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.[11]
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Pre-treat cells with PF-562271 or vehicle control for 1 hour.[3]
-
Assay Setup: Seed the pre-treated cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size). The lower chamber should contain a chemoattractant (e.g., serum, specific growth factors).
-
Incubation: Incubate the plate for a duration determined by the migratory capacity of the cells (e.g., 12-24 hours).
-
Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several representative fields under a microscope.
Visualizations
Below are diagrams illustrating key concepts related to PF-562271.
Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for in vitro studies with PF-562271.
Caption: A logical troubleshooting workflow for inconsistent PF-562271 results.
References
- 1. jnj-38877605.com [jnj-38877605.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bca-protein.com [bca-protein.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. benchchem.com [benchchem.com]
optimizing PF-562271 dosage for minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, PF-562271. The information is designed to help optimize experimental dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-562271?
A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It binds to the ATP-binding site of FAK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[2][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For cell-based assays, typical working concentrations of PF-562271 range from 0.1 nM to 1 µM.[5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. In a cell-based assay measuring FAK phosphorylation, PF-562271 has an IC50 of 5 nM.[3][6]
Q3: What are the suggested starting dosages for in vivo animal studies?
A3: In preclinical mouse models, oral administration of PF-562271 at doses ranging from 25 mg/kg to 50 mg/kg, typically administered twice daily, has been shown to effectively inhibit tumor growth.[1][6] For example, a dose of 25 mg/kg administered orally twice a day, five days a week, resulted in 62% tumor growth inhibition in a subcutaneous xenograft model.[7] In rats, a 5 mg/kg oral dose has been used to study effects on bone metastasis.[6]
Q4: What is the maximum tolerated dose (MTD) of PF-562271 in humans?
A4: A phase I clinical trial in patients with advanced solid tumors established the MTD and recommended phase II dose (RP2D) of PF-00562271 to be 125 mg administered twice daily with food.[8][9][10][11]
Q5: What are the most common toxicities observed with PF-562271 in clinical trials?
A5: The most frequently observed toxicity in the phase I trial was nausea, which occurred in 60% of patients and was primarily grade 1 or 2 at the recommended phase II dose.[8][9] Other grade 3 dose-limiting toxicities included headache, nausea/vomiting, dehydration, and edema.[8][9][10][11]
Troubleshooting Guides
Problem 1: High cytotoxicity or unexpected off-target effects in cell-based assays.
-
Possible Cause: The concentration of PF-562271 may be too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Titrate the concentration of PF-562271 to determine the IC50 value for your cell line. Start with a broad range (e.g., 0.1 nM to 10 µM) and then narrow it down.
-
Reduce DMSO concentration: Ensure the final concentration of the vehicle (DMSO) in your cell culture media is below 0.1% (v/v) to avoid solvent-induced toxicity.[5]
-
Confirm target engagement: Use Western blotting to verify the inhibition of FAK phosphorylation at Tyr397 at your chosen concentrations. This will help distinguish between on-target and off-target effects.[5]
-
Problem 2: Lack of efficacy in in vivo animal models.
-
Possible Cause: Suboptimal dosage, poor bioavailability, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Verify compound formulation and administration: PF-562271 is insoluble in water and ethanol.[5] A common formulation for oral gavage involves solubilizing the compound in DMSO and then diluting it with vehicles like PEG300 and Tween80.[6] Ensure proper preparation and administration.
-
Dose escalation study: If no toxicity is observed, consider a dose-escalation study in a small cohort of animals to determine if a higher dose is more effective. Doses up to 50 mg/kg twice daily have been used in mice.[1][6]
-
Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the plasma concentration of PF-562271 over time to ensure adequate exposure.
-
Administer with food: In the clinical trial, PF-562271 was administered with food, which may affect its absorption and bioavailability.[8][9][10][11] Consider this for your animal studies.
-
Problem 3: Animal showing signs of toxicity (e.g., weight loss, lethargy).
-
Possible Cause: The administered dose is too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Dose reduction: Reduce the dosage of PF-562271. A study using 25 mg/kg twice daily in mice reported no weight loss or drug-induced death.[7]
-
Monitor animals closely: Implement a strict monitoring protocol to track body weight, food and water intake, and general animal welfare.
-
Consider alternative dosing schedules: Instead of twice-daily administration, a once-daily regimen or dosing on alternate days might be better tolerated.
-
Data Presentation
Table 1: In Vitro Potency of PF-562271
| Assay Type | Target | IC50 | Reference |
| Recombinant Enzyme Assay | FAK | 1.5 nM | [1][3] |
| Recombinant Enzyme Assay | Pyk2 | 14 nM | [1][3] |
| Cell-Based Phospho-FAK Assay | FAK | 5 nM | [3][6] |
| Cell Proliferation Assay (PC3-M cells) | - | 3.3 µM | [1][6] |
Table 2: Preclinical In Vivo Dosages and Efficacy of PF-562271
| Animal Model | Tumor Type | Dosage | Administration Route | Efficacy | Reference |
| Mouse (Athymic) | Pancreatic (BxPc3) | 50 mg/kg BID | Oral | 86% tumor growth inhibition | [6] |
| Mouse (Athymic) | Prostate (PC3-M) | 50 mg/kg BID | Oral | 45% tumor growth inhibition | [6] |
| Mouse (Athymic) | Lung (H125) | 25 mg/kg BID | Oral | 2-fold greater apoptosis | [6] |
| Mouse (Athymic) | Prostate (PC3M-luc-C6) | 25 mg/kg BID, 5x/wk | Oral | 62% tumor growth inhibition | [7] |
| Rat | Breast (MDA-MB-231) | 5 mg/kg | Oral | Decreased tumor growth, signs of bone healing | [6] |
Table 3: Clinically Observed Toxicities of PF-00562271 (Phase I Trial)
| Toxicity | Grade | Frequency at RP2D (125 mg BID) | Reference |
| Nausea | 1 or 2 | 60% of patients | [8][9] |
| Headache | 3 | Dose-limiting | [8][9][10][11] |
| Nausea/Vomiting | 3 | Dose-limiting | [8][9][10][11] |
| Dehydration | 3 | Dose-limiting | [8][9][10][11] |
| Edema | 3 | Dose-limiting | [8][9][10][11] |
Experimental Protocols
Protocol 1: In Vitro FAK Phosphorylation Assay
-
Cell Culture: Plate cells in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: If necessary for your cell line, serum-starve the cells for 12-24 hours to reduce basal FAK phosphorylation.
-
Compound Treatment: Prepare serial dilutions of PF-562271 in serum-free or low-serum medium. Treat cells with varying concentrations for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the inhibition of FAK phosphorylation.
-
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Preparation and Administration:
-
Prepare the PF-562271 formulation. A sample formulation involves dissolving the compound in DMSO, then adding PEG300 and Tween80, and finally sterile water.[6]
-
Administer the compound or vehicle control to the mice via oral gavage at the desired dosage and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight and overall health of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for p-FAK).
-
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: Workflow for optimizing PF-562271 dosage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. jnj-38877605.com [jnj-38877605.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors. | Semantic Scholar [semanticscholar.org]
PF-562271 stability in long-term cell culture experiments
Welcome to the technical support center for the use of PF-562271 in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this potent FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and what is its mechanism of action?
A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It functions by binding to the ATP-binding site of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397) and subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2]
Q2: What are the recommended storage conditions for PF-562271?
A2: For long-term storage, solid PF-562271 should be stored at -20°C, protected from light and moisture.[3][4] Stock solutions prepared in dimethyl sulfoxide (DMSO) are stable for up to one year at -20°C or up to two years at -80°C.[5] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the DMSO stock solution.[3][6]
Q3: How should I prepare working solutions of PF-562271 for cell culture experiments?
A3: It is recommended to prepare fresh working solutions of PF-562271 immediately before each experiment.[3][4] Dilute your DMSO stock solution directly into pre-warmed cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. After dilution, mix the medium thoroughly to ensure a homogenous solution.
Q4: Is PF-562271 stable in aqueous cell culture medium for long-term experiments?
A4: While specific quantitative data on the half-life of PF-562271 in various cell culture media at 37°C is not extensively published, it is generally recommended to replenish the medium with freshly prepared inhibitor every 24-48 hours in long-term experiments. This is a standard precaution for many small molecule inhibitors to counteract potential degradation and maintain a consistent effective concentration. Long-term storage of aqueous solutions of PF-562271 is not recommended due to the potential for degradation.[7] The in vitro metabolism of PF-562271 has been shown to involve hydroxylation and dehydrogenation, which could contribute to its degradation in a complex aqueous environment like cell culture medium.
Q5: What are the typical working concentrations for PF-562271 in cell-based assays?
A5: The effective concentration of PF-562271 can vary depending on the cell line and the specific biological endpoint being measured. In cell-based assays measuring FAK phosphorylation, the IC50 is approximately 5 nM.[2] For assays measuring effects on cell viability and proliferation, IC50 values are typically in the low micromolar range.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of PF-562271 over several days in my long-term experiment.
-
Possible Cause A: Compound Degradation.
-
Solution: As PF-562271 may have limited stability in aqueous media at 37°C, it is crucial to replenish the cell culture medium with freshly diluted inhibitor every 24-48 hours. Avoid using pre-diluted aqueous solutions that have been stored for an extended period.
-
-
Possible Cause B: Compound Metabolism by Cells.
-
Solution: Cells can metabolize small molecules, reducing their effective concentration over time. Similar to addressing degradation, regular media changes with fresh inhibitor can help maintain a sufficient concentration.
-
-
Possible Cause C: Selection of a Resistant Cell Population.
-
Solution: In long-term experiments, there is a possibility of selecting for a subpopulation of cells that are less sensitive to the inhibitor. Monitor cell morphology and proliferation rates. Consider performing shorter-term experiments or analyzing the expression and phosphorylation status of FAK in the treated cells to confirm target engagement.
-
Issue 2: I am seeing inconsistent results between experiments.
-
Possible Cause A: Improper Storage and Handling of Stock Solutions.
-
Solution: Ensure that your DMSO stock solution of PF-562271 is stored at -20°C or -80°C in tightly sealed, single-use aliquots to prevent degradation from freeze-thaw cycles and exposure to moisture.[3][5][6] Use fresh, anhydrous DMSO to prepare your initial stock solution as moisture can reduce solubility.[1]
-
-
Possible Cause B: Precipitation of the Compound in Culture Medium.
-
Solution: PF-562271 is insoluble in water.[3] When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration or optimize the dilution method.
-
-
Possible Cause C: Variability in Cell Culture Conditions.
-
Solution: Ensure consistency in your cell culture practices, including cell passage number, seeding density, and confluence at the time of treatment. Variations in these parameters can lead to different experimental outcomes.
-
Issue 3: I am observing unexpected off-target effects or cytotoxicity.
-
Possible Cause A: High Concentration of PF-562271.
-
Solution: While PF-562271 is highly selective for FAK and Pyk2, at higher concentrations, off-target effects on other kinases (such as some CDKs) can occur.[2] Perform a dose-response curve to identify the lowest effective concentration that inhibits FAK phosphorylation without causing significant cytotoxicity.
-
-
Possible Cause B: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your treated samples) to account for any solvent effects.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free | 1.5 nM | [2] |
| Pyk2 | Cell-free | 13 nM | [1] |
| FAK (phospho-Y397) | Cell-based | 5 nM | [2] |
| Various Cell Lines | Cell Viability | 1.76 - 3.83 µM | [8] |
Table 2: Physicochemical Properties and Storage of PF-562271
| Property | Value | Reference |
| Molecular Weight | 507.49 g/mol | [1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥26.35 mg/mL). | [3][4] |
| Storage (Solid) | -20°C, protected from light and moisture. | [3] |
| Storage (DMSO Stock) | 1 year at -20°C, 2 years at -80°C. | [5] |
Table 3: Stability of PF-562271 in Aqueous Solutions
| Condition | Half-life / Degradation | Reference |
| Cell Culture Media (e.g., DMEM/F12) at 37°C | Data not publicly available. It is recommended to empirically determine stability for long-term experiments. | N/A |
| Aqueous Buffers | Data not publicly available. Long-term storage of aqueous solutions is not recommended. | [7] |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of PF-562271 in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of PF-562271 in their specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of PF-562271 Spiked Medium:
-
Prepare a solution of PF-562271 in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the final concentration you intend to use in your experiments.
-
Prepare a sufficient volume to collect samples at multiple time points.
-
Also, prepare a "time zero" sample by adding the same concentration of PF-562271 to the medium and immediately processing it as described below.
-
-
Incubation:
-
Incubate the PF-562271-spiked medium in a cell culture incubator at 37°C and 5% CO2.
-
To assess stability in the presence of cells, you can perform a parallel experiment where the inhibitor is added to a flask containing your cells at a typical seeding density. The supernatant will be collected at each time point.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
-
Sample Preparation for Analysis:
-
To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the collected medium.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC or LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of PF-562271. A C18 column is often suitable for small molecule analysis.
-
Create a standard curve using known concentrations of PF-562271 to accurately determine the concentration in your samples.
-
-
Data Analysis:
-
Plot the concentration of PF-562271 versus time.
-
Calculate the half-life (t½) of the compound in your cell culture medium under your specific experimental conditions.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jnj-38877605.com [jnj-38877605.com]
- 4. bca-protein.com [bca-protein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. malotilate.com [malotilate.com]
- 8. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PF-562271 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, PF-562271. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Question 1: I am observing inconsistent results in my cell viability assays with PF-562271. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors related to compound handling and experimental setup.
-
Compound Solubility and Stability: PF-562271 hydrochloride has limited solubility in DMSO and is practically insoluble in water and ethanol.[1][2] Ensure the compound is fully dissolved. Gentle warming can aid dissolution.[3] It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain potency.[3] For in vivo studies, consider formulations with co-solvents like PEG400, CMC, Tween80, or Captisol.[1]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture media should typically be below 0.1% (v/v) to avoid confounding solvent effects.[3][4] Always include a vehicle control with the same final DMSO concentration as your experimental wells.[4]
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to PF-562271. It is crucial to perform initial dose-response experiments to determine the IC50 for each new cell line.[4]
-
Assay-Specific Issues: For MTT assays, ensure that the formazan crystals are fully solubilized before reading the absorbance.[5] For CCK-8 assays, the incubation time with the reagent can influence the results and should be optimized.[5]
Question 2: My Western blot results for FAK phosphorylation (p-FAK) are not showing the expected inhibition after PF-562271 treatment. What should I check?
Answer: Several factors can affect the outcome of Western blots for phosphorylated proteins.
-
Sample Preparation: The phosphorylation state of proteins is transient. It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation of FAK.
-
Antibody Specificity: Ensure you are using a phospho-specific antibody that has been validated for Western blotting.[6]
-
Blocking Buffers: For phosphorylated protein detection, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[7][8]
-
Loading Controls: When assessing changes in phosphorylation, it is essential to compare the phosphorylated protein levels to the total protein levels. Therefore, you should also probe your membrane with an antibody against total FAK.[7]
-
Treatment Time and Concentration: The inhibition of FAK phosphorylation can be time- and dose-dependent.[9] You may need to optimize the concentration of PF-562271 and the treatment duration for your specific cell line.
Question 3: I am not observing the expected tumor growth inhibition in my in vivo xenograft model with PF-562271 monotherapy. What could be the reason?
Answer: Limited single-agent efficacy of FAK inhibitors has been observed in some clinical trials.[10] Several factors could contribute to this in your preclinical model.
-
Resistance Mechanisms: The tumor cells may have intrinsic or acquired resistance mechanisms. One key mechanism is the direct phosphorylation of FAK by oncogenic receptor tyrosine kinases (RTKs) like HER2 or EGFR, which bypasses the need for FAK's own kinase activity.[10][11]
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. PF-562271 can affect stromal cells, including cancer-associated fibroblasts and tumor-associated macrophages.[12][13][14] The composition of the stroma in your xenograft model could impact the drug's efficacy.
-
Pharmacokinetics and Dosing: Ensure that the dosing regimen is sufficient to achieve and maintain an effective concentration of the drug in the tumor tissue.[4]
-
Combination Therapy: Preclinical studies have shown that PF-562271 is often more effective when used in combination with other anti-cancer agents.[15][16]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding resistance to PF-562271.
Question 1: What are the known mechanisms of resistance to PF-562271?
Answer: Resistance to PF-562271 and other FAK inhibitors can be mediated by several mechanisms:
-
Receptor Tyrosine Kinase (RTK) Activation: Oncogenic RTKs, such as HER2 and EGFR, can directly phosphorylate FAK at its autophosphorylation site (Y397).[10][11] This "transphosphorylation" bypasses the inhibitory effect of ATP-competitive inhibitors like PF-562271, leading to the reactivation of FAK and downstream signaling pathways.[10]
-
Compensatory Upregulation of Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways. For instance, resistance to FAK inhibitors in KRAS-mutant non-small cell lung cancer can be triggered by the compensatory upregulation of ERK5 signaling.[17]
-
Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. For example, cancer-associated fibroblasts can remodel the extracellular matrix to create a protective environment for cancer cells.[16]
Question 2: What are the most promising combination strategies to overcome PF-562271 resistance?
Answer: Combination therapy is a key strategy to overcome resistance to PF-562271. Several promising combinations have been explored in preclinical models:
-
With Temozolomide (TMZ) in Glioblastoma: In glioblastoma models, TMZ treatment can increase FAK and Pyk2 phosphorylation. Combining TMZ with PF-562271 reverses this effect, leading to reduced cell viability, invasion, and tumor growth.[15][16]
-
With Gemcitabine in Pancreatic Cancer: In an orthotopic murine model of pancreatic cancer, the combination of PF-562271 and gemcitabine was evaluated, although in the specific study, the combination was not significantly different from either drug alone in reducing tumor size.[12] However, PF-562271 did uniquely reduce the number of tumor-associated macrophages and fibroblasts.[12][13][14]
-
With BRAF/MEK Inhibitors in Melanoma and Colorectal Cancer: In BRAF-mutant cancers, treatment with RAF or MEK inhibitors can lead to a rapid activation of FAK. Co-targeting BRAF and FAK has been shown to impair the acquisition of a drug-tolerant state and induce cell death.[16]
-
With Sunitinib in Hepatocellular Carcinoma: The combination of sunitinib and PF-562271 has shown potential to target different aspects of angiogenesis and tumor aggressiveness.
Question 3: How does PF-562271 affect the tumor microenvironment?
Answer: PF-562271 can significantly modulate the tumor microenvironment, which can contribute to its anti-cancer effects:
-
Inhibition of Stromal Cell Migration: PF-562271 can inhibit the migration of cancer-associated fibroblasts and macrophages.[12][13][14]
-
Reduction of Stromal Cell Numbers: In a pancreatic cancer model, treatment with PF-562271 led to a decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts within the tumor.[12][13][14]
-
Immunomodulation: FAK inhibition can modulate immune suppression in cancer, potentially sensitizing tumors to immunotherapies.[16]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the efficacy of PF-562271 alone and in combination with other agents.
Table 1: In Vitro Efficacy of PF-562271 and Combination Therapies
| Cell Line | Treatment | Concentration | Effect |
| Glioblastoma (CL-2) | PF-562271 + TMZ | 16 nM + 100 µM | 48% dead cells |
| Glioblastoma (CL-3) | PF-562271 + TMZ | 16 nM + 100 µM | 55% dead cells |
| Glioblastoma (GL261) | PF-562271 + TMZ | 16 nM + 100 µM | 80% dead cells |
| Pancreatic (MPanc-96) | PF-562271 | Up to 1 µM | No effect on proliferation |
| Prostate (PC3M-luc-C6) | PF-562271 | 3.3 µM | G1 arrest |
Data sourced from multiple studies.[9][12][15]
Table 2: In Vivo Efficacy of PF-562271 and Combination Therapies
| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition |
| Glioblastoma (Mouse) | PF-562271 + TMZ | 50 mg/kg + 50 mg/kg | 95% reduction in invasion margins compared to TMZ alone |
| Pancreatic (MPanc-96) | PF-562271 | Not specified | 46% ± 8% smaller tumor volume than control |
| Pancreatic (MAD08-608) | PF-562271 | Not specified | 59% ± 15% reduction in tumor size relative to control |
| Prostate (PC3M-luc-C6) | PF-562271 | 25 mg/kg | 62% tumor growth inhibition |
Data sourced from multiple studies.[12][15][18]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of PF-562271 on the viability of adherent cancer cells.[19]
-
Cell Seeding:
-
Trypsinize and count adherent cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of PF-562271 in DMSO.[3]
-
Perform serial dilutions of PF-562271 in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[3][4]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for FAK Phosphorylation
This protocol is designed to assess the inhibition of FAK phosphorylation by PF-562271.
-
Cell Lysis:
-
Plate and treat cells with PF-562271 as desired.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (e.g., Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
3. Orthotopic Pancreatic Cancer Mouse Model
This protocol provides a general workflow for establishing an orthotopic pancreatic cancer mouse model to evaluate the in vivo efficacy of PF-562271.[20][21][22][23][24]
-
Cell Preparation:
-
Culture pancreatic cancer cells (e.g., Pan02 for a syngeneic model in C57BL/6 mice or human cell lines in immunodeficient mice).
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^5 cells in 20-25 µL.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine mixture).
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Inject the cell suspension into the pancreatic parenchyma.
-
Return the spleen and pancreas to the abdominal cavity.
-
Suture the abdominal wall and close the skin with wound clips.
-
-
Drug Administration and Tumor Monitoring:
-
Allow the tumors to establish for a set period (e.g., 5-7 days).
-
Administer PF-562271 and/or other therapeutic agents via the desired route (e.g., oral gavage).
-
Monitor tumor growth over time using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the tumor volume and weight.
-
Process the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis (e.g., TUNEL), or Western blotting for FAK phosphorylation.
-
Visualizations
Signaling Pathway Diagram
Caption: Resistance to PF-562271 via RTK-mediated FAK activation.
Experimental Workflow Diagram
Caption: Workflow for evaluating PF-562271 efficacy.
Logical Relationship Diagram
Caption: Strategies to overcome PF-562271 resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-562,271 ≥98% (HPLC) | 939791-38-5 [sigmaaldrich.com]
- 3. jnj-38877605.com [jnj-38877605.com]
- 4. bca-protein.com [bca-protein.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ptglab.com [ptglab.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 21. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. jove.com [jove.com]
- 24. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-562271 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for in vivo studies using the FAK inhibitor, PF-562271.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of PF-562271?
A1: Several vehicles have been successfully used for the oral administration of PF-562271 in preclinical models. A commonly reported vehicle is a suspension consisting of 30% PEG 400, 0.5% Tween 80, and 5% propylene glycol in sterile water[1]. Another effective vehicle reported is a solution of 5% DMSO and 10% hydroxypropyl-β-cyclodextrin[2]. A third option that has been used is 5% Gelucire[3]. The choice of vehicle may depend on the specific experimental requirements and the desired formulation characteristics.
Q2: How should PF-562271 be prepared for oral gavage?
A2: PF-562271 is poorly soluble in water, so a suspension or solution in a suitable vehicle is necessary for oral administration. For a detailed step-by-step guide, please refer to the Experimental Protocols section below. It is crucial to ensure the compound is uniformly suspended or completely dissolved to ensure accurate dosing.
Q3: What are the typical dosages and administration frequencies for PF-562271 in mouse models?
A3: Dosages in published studies typically range from 25 mg/kg to 50 mg/kg, administered once or twice daily via oral gavage[1][4][5][6]. The optimal dosage and frequency will depend on the tumor model and the specific research question.
Q4: Is PF-562271 soluble in common laboratory solvents?
A4: PF-562271 is soluble in DMSO (≥26.35 mg/mL), but it is insoluble in water and ethanol[7][8]. Therefore, for aqueous-based vehicles, it is typically formulated as a suspension.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in vehicle | The vehicle is not suitable for the concentration of PF-562271 being used. | - Ensure you are using a recommended vehicle such as 30% PEG 400, 0.5% Tween 80, and 5% propylene glycol in water or 5% DMSO with 10% hydroxypropyl-β-cyclodextrin. - Try sonicating the mixture to aid in suspension. - If precipitation persists, consider reducing the concentration of PF-562271. |
| Inconsistent tumor growth inhibition | Non-uniform suspension leading to inaccurate dosing. | - Ensure the suspension is homogenous before each administration by vortexing or stirring. - Prepare fresh formulations regularly to avoid settling over time. |
| Animal distress after gavage | The vehicle may be causing irritation. | - Ensure the gavage technique is performed correctly by trained personnel. - Consider an alternative, well-tolerated vehicle if the issue persists across multiple animals. - Monitor animals closely for any signs of adverse reactions. |
| Difficulty in achieving desired concentration | Limited solubility of PF-562271 in the chosen vehicle. | - For higher concentrations, a vehicle containing a solubilizing agent like DMSO and a cyclodextrin may be more effective than a simple suspension. - Note that PF-562271 is soluble in DMSO at high concentrations[4]. |
Summary of Vehicle Formulations for PF-562271 In Vivo Studies
| Vehicle Composition | Administration Route | Species | Dosage | Reference |
| 30% PEG, 0.5% Tween 80, 5% propanediol in sterile water | Oral gavage | Mouse | 50 mg/kg | [1] |
| 5% DMSO + 10% hydroxypropyl-β-cyclodextrin | Oral gavage | Mouse | 50 mg/kg | [2] |
| 5% Gelucire | Oral gavage | Mouse | Not Specified | [3] |
| Not specified | Gastric lavage | Mouse | 33 mg/kg | [9][10] |
Experimental Protocols
Preparation of PF-562271 in a PEG-based Vehicle for Oral Gavage
This protocol is adapted from a study on human osteosarcoma xenografts in nude mice[1].
Materials:
-
PF-562271 powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Propylene glycol
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the vehicle needed based on the number of animals, the dose, and the dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle:
-
In a sterile conical tube, combine 30% (v/v) PEG 400, 0.5% (v/v) Tween 80, and 5% (v/v) propylene glycol.
-
Add sterile water to bring the mixture to the final volume.
-
Vortex thoroughly to ensure all components are well mixed.
-
-
Prepare the PF-562271 suspension:
-
Weigh the required amount of PF-562271 powder.
-
Add a small amount of the prepared vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage at the predetermined dose and volume.
-
Visualizations
References
- 1. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bca-protein.com [bca-protein.com]
- 8. PF-562,271 = 98 HPLC 939791-38-5 [sigmaaldrich.com]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
how to measure FAK inhibition after PF-562271 treatment
Welcome to the technical support resource for PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This guide provides troubleshooting advice and frequently asked questions to assist researchers in accurately measuring FAK inhibition and interpreting their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-562271?
A1: PF-562271 is an orally bioavailable, ATP-competitive, and reversible small molecule inhibitor.[1][2][3] It selectively targets the catalytic activity of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] By binding to the ATP pocket of FAK, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell migration, proliferation, and survival.[2][4]
Q2: How can I confirm that PF-562271 is effectively inhibiting FAK in my cells?
A2: The most direct method is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397). A significant reduction in the level of phospho-FAK (Y397) relative to total FAK protein is a key indicator of successful inhibition.[5][6] This is typically assessed via Western blotting.
Q3: What is the recommended concentration and treatment time for PF-562271 in cell culture experiments?
A3: The optimal concentration and time can vary by cell line and experimental endpoint. However, a good starting point is to perform a dose-response curve. Maximal inhibition of FAK Y397 phosphorylation is often observed at concentrations between 0.1 and 0.3 µM (100-300 nM).[5][6] For functional assays like migration or proliferation, concentrations may range from 0.1 µM to 10 µM.[7] Treatment times can range from a few hours for signaling studies to 48-72 hours for viability assays.[8][9]
Q4: What are the known off-target effects of PF-562271?
A4: While highly selective for FAK, PF-562271 also inhibits Pyk2, though with approximately 10-fold lower potency.[1][3][9] At higher concentrations (micromolar range), it may inhibit some cyclin-dependent kinases (CDKs).[9][10] Some studies have reported FAK-independent effects on platelet function, which should be considered in relevant experimental systems.[11]
Q5: What downstream signaling pathways are affected by FAK inhibition with PF-562271?
A5: FAK is a critical node in integrin signaling. Its inhibition can disrupt several downstream pathways, including the PI3K/Akt and ERK/MAPK cascades, which are involved in cell survival and proliferation.[2][12] This can lead to functional outcomes such as G1 phase cell cycle arrest and reduced cell migration and invasion.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for PF-562271 from cell-free and cell-based assays.
Table 1: Inhibitory Potency (IC₅₀/EC₅₀)
| Target/Assay | Value | Reference(s) |
| FAK (cell-free) | 1.5 nM | [1][3][9] |
| Pyk2 (cell-free) | 13-14 nM | [3][9][10] |
| Phospho-FAK (cell-based) | 5 nM | [1][3][9] |
| FAK Phosphorylation (in vivo) | 93 ng/mL | [3][9][14] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration | Reference(s) |
| Western Blot (p-FAK Y397) | 0.1 - 1.0 µM | [5][6] |
| Cell Migration/Invasion | 0.1 - 5.0 µM | [1][5] |
| Cell Viability/Proliferation | 1.0 - 10 µM | [7][13] |
Experimental Protocols & Workflows
Verifying FAK inhibition is a critical step. The workflow below outlines the key stages of a typical experiment.
Detailed Protocol: Western Blot for Phospho-FAK (Y397)
This protocol describes the most common method for assessing FAK inhibition.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of PF-562271 (e.g., 0, 0.1, 0.3, 1.0 µM) for the selected duration. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Scrape and collect the lysate. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.[5][16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe for Total FAK and a loading control (e.g., β-actin or GAPDH).[15]
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Calculate the ratio of p-FAK (Y397) to Total FAK for each sample to determine the extent of inhibition.
-
FAK Signaling Pathway
Understanding the central role of FAK is key to interpreting downstream effects. PF-562271 directly inhibits the kinase domain, preventing the critical autophosphorylation event at Y397.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses potential issues when using PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bca-protein.com [bca-protein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnj-38877605.com [jnj-38877605.com]
- 15. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-FAK (Tyr397) Recombinant Monoclonal Antibody (SC54-07) (MA5-45026) [thermofisher.com]
Validation & Comparative
A Comparative Guide to the FAK Inhibitors PF-562271 and Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Focal Adhesion Kinase (FAK) inhibitors, PF-562271 and defactinib (also known as VS-6063). The information presented is based on publicly available preclinical and clinical data.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a key target for anti-cancer drug development.[1] PF-562271 and defactinib are both potent, ATP-competitive inhibitors of FAK.[1][2] This guide aims to provide an objective comparison of their preclinical efficacy to aid researchers in their drug development efforts.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy data for PF-562271 and defactinib. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain. Therefore, the presented data is a compilation from various studies, and direct comparison of absolute values should be made with caution.
In Vitro Efficacy: Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Notes |
| PF-562271 | FAK | 1.5[3] | Potent, ATP-competitive, and reversible inhibitor.[3] |
| Pyk2 | 14[3] | Approximately 10-fold less potent against Pyk2 than FAK.[2] | |
| Defactinib (VS-6063) | FAK | 0.6 | Potent and selective inhibitor. |
| Pyk2 | 0.6 | Potent and selective inhibitor. |
In Vitro Efficacy: Cellular Assays
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| PF-562271 | Inducible phospho-FAK | Cellular Assay | 5 nM (IC50) | [3] |
| SKOV3 and A2780 (Ovarian Cancer) | Adhesion and Migration | Significant inhibition | [4] | |
| 143B and MG63 (Osteosarcoma) | Cell Viability | 1.98 µM and 1.76 µM (IC50) | [5] | |
| Defactinib (VS-6063) | TT and K1 (Thyroid Cancer) | Cell Viability | 1.98 µM and 10.34 µM (IC50) |
In Vivo Efficacy: Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PF-562271 | PC3M-luc-C6 (Prostate Cancer) Subcutaneous | 25 mg/kg, PO, BID | 62% | [6] |
| PC3M-luc-C6 (Prostate Cancer) Metastasis | 25 mg/kg, PO, BID | Significant reduction in metastasis | [6] | |
| 143B (Osteosarcoma) | 50 mg/kg, PO, BID | Significant decrease in tumor volume and weight | [5] | |
| Defactinib (VS-6063) | Pancreatic Cancer | Not specified | Reduced tumor growth, invasion, and metastases | [7] |
| Ovarian Cancer | In combination with avutometinib | Objective response rate of 42.3% in a Phase 1 trial | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human FAK or Pyk2 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase buffer.
-
Compound Dilution : PF-562271 or defactinib is serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay Protocol)
-
Cell Seeding : Cancer cells (e.g., 5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of PF-562271 or defactinib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Study (General Protocol)
-
Cell Implantation : Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration : PF-562271 or defactinib is administered to the treatment group via the appropriate route (typically oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement : Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Ethical Considerations : All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship: Drug Development Process
Caption: The general process of anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-562271 and Other FAK Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in breast cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression is frequently correlated with poor prognosis, making it a compelling therapeutic target. This guide provides an objective comparison of PF-562271, a potent FAK inhibitor, with other notable FAK inhibitors such as Defactinib (VS-6063), GSK2256098, and IN10018 (Ifebemtinib), supported by experimental data.
Mechanism of Action of FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, initiating a cascade of signaling events that promote cancer cell motility, survival, and proliferation. FAK inhibitors are typically ATP-competitive, binding to the kinase domain and preventing this phosphorylation cascade. Some inhibitors also exhibit activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).
Below is a diagram illustrating the central role of FAK in breast cancer signaling pathways.
Caption: FAK signaling cascade in breast cancer.
Comparative In Vitro Efficacy
The potency of FAK inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various breast cancer cell lines. The table below summarizes the available IC50 data for PF-562271 and other FAK inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Breast Cancer Cell Line | IC50 (nM) | Reference |
| PF-562271 | MDA-MB-231 (TNBC) | ~2400 (Cell Viability) | [1] |
| EFM-192A (ER+) | 602 (Cell Viability) | ||
| Defactinib (VS-6063) | MDA-MB-231 (TNBC) | 281 (3D Growth) | [2] |
| JIMT-1 (HER2+) | 73.7 (Tube Formation) | [3] | |
| MDA-MB-231 (TNBC) | 152.0 (Tube Formation) | [3] | |
| GSK2256098 | MDA-MB-231 (TNBC) | >5000 (Colony Formation) | [4] |
| IN10018 (Ifebemtinib) | MDA-MB-231 (TNBC) | Moderate growth inhibition |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive; HER2+: Human Epidermal Growth Factor Receptor 2-Positive. Data is compiled from multiple sources and direct comparison should be made with caution.
Comparative In Vivo Efficacy
Preclinical xenograft models provide valuable insights into the anti-tumor activity of FAK inhibitors in a living system. The following table summarizes the in vivo efficacy of PF-562271 and other FAK inhibitors in breast cancer models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PF-562271 | MDA-MB-231 (rat tibia) | 5 mg/kg, oral | Significant decrease in tumor growth | [5] |
| PC3M-luc-C6 (prostate, subcutaneous) | 25 mg/kg, p.o. bid | 62% | [5][6] | |
| Defactinib (VS-6063) | TNBC PDX models | In combination with paclitaxel | Reduced tumor size | [7] |
| GSK2256098 | Uterine cancer xenograft | Not specified | Reduced microvessel density and proliferation | [8] |
| IN10018 (Ifebemtinib) | Multiple preclinical models | Not specified | Robust anti-cancer activity | [1] |
PDX: Patient-Derived Xenograft. Data is compiled from multiple sources and direct comparison should be made with caution.
Clinical Trial Landscape
Several FAK inhibitors have advanced to clinical trials, primarily in solid tumors. While direct head-to-head trials in breast cancer are limited, the following table provides an overview of the clinical development status of these inhibitors.
| Inhibitor | Phase of Development | Cancer Type(s) in Trials | Key Findings/Status |
| PF-562271 | Phase I/II | Advanced solid tumors | Showed promising effects with few adverse events in early trials.[9] |
| Defactinib (VS-6063) | Phase I/II | Ovarian, lung, mesothelioma, other solid tumors | Ongoing trials in combination with other agents.[10][11][12] |
| GSK2256098 | Phase I/II | Advanced solid tumors, glioblastoma | Tolerable safety profile and evidence of target engagement.[13][14][15][16] |
| IN10018 (Ifebemtinib) | Phase Ib/II | Platinum-resistant ovarian cancer, TNBC | Promising antitumor activity in combination therapies.[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays used to evaluate FAK inhibitors.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FAK inhibitor (e.g., PF-562271) for 72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for FAK Phosphorylation
This technique is used to detect the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Lysis: Treat cells with the FAK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL detection system. A detailed protocol can be found in various sources.[7][18][19][20][21]
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in serum-free media containing the FAK inhibitor.
-
Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of invaded cells under a microscope.[17][18][22][23][24]
Tumorsphere Formation Assay
This assay evaluates the self-renewal capacity of cancer stem cells.
-
Single-Cell Suspension: Dissociate breast cancer cells into a single-cell suspension.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with serum-free sphere-forming medium containing the FAK inhibitor.
-
Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) in each well.[2][25][19][26]
Experimental and Screening Workflows
Visualizing the workflow of experiments and screening processes can aid in understanding the research methodology.
Caption: Workflow for preclinical FAK inhibitor testing.
Caption: Workflow for FAK inhibitor drug discovery.
Conclusion
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer [mdpi.com]
- 4. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Facebook [cancer.gov]
- 12. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Insights on Fak and Fak Inhibitors [ouci.dntb.gov.ua]
- 16. snapcyte.com [snapcyte.com]
- 17. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
- 23. Matrigel invasion assay [bio-protocol.org]
- 24. stemcell.com [stemcell.com]
- 25. selleckchem.com [selleckchem.com]
- 26. cdn.stemcell.com [cdn.stemcell.com]
Validating PF-562271 Results: A Comparative Guide to FAK siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Focal Adhesion Kinase (FAK) in cancer biology: pharmacological inhibition with PF-562271 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of each approach is critical for validating experimental findings and accurately interpreting results.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes such as proliferation, survival, migration, and invasion, making it a compelling target in oncology. PF-562271 is a potent and selective ATP-competitive inhibitor of FAK. To ensure that the observed cellular effects of PF-562271 are indeed due to the inhibition of FAK and not off-target effects, it is crucial to validate these findings with a genetic approach, such as FAK siRNA knockdown. This guide outlines the comparative data and methodologies for such validation studies.
Comparative Analysis: PF-562271 vs. FAK siRNA
While direct head-to-head quantitative comparisons of PF-562271 and FAK siRNA in the same experimental settings are not extensively documented in publicly available literature, we can synthesize data from various studies to draw meaningful comparisons. Both methods are expected to yield similar phenotypic outcomes by targeting FAK.
Effects on Cell Viability and Proliferation
Both treatment with PF-562271 and transfection with FAK siRNA have been shown to reduce cell viability and inhibit proliferation in various cancer cell lines.
| Parameter | PF-562271 | FAK siRNA Knockdown | Reference |
| Cell Viability | Dose-dependent decrease in various cancer cell lines. For example, in high-grade serous ovarian cancer (HGSOC) cells, PF-562271 significantly inhibits cell proliferation. | Significant reduction in cell viability in cancer cell lines. | [1] |
| Colony Formation | Dose-dependent inhibition of colony formation in HGSOC and osteosarcoma cell lines. | Inhibition of colony formation. | [1][2] |
| Cell Cycle | Induces G1 phase cell cycle arrest. | Can induce cell cycle arrest. | [1] |
Effects on Cell Migration and Invasion
A key function of FAK is the regulation of cell motility. Both PF-562271 and FAK siRNA are effective in hampering the migratory and invasive capabilities of cancer cells.
| Parameter | PF-562271 | FAK siRNA Knockdown | Reference |
| Cell Migration | Significant inhibition of cell migration in HGSOC and pancreatic cancer cell lines. | Dramatically reduced migration of osteosarcoma cells. | [1][2][3] |
| Cell Invasion | Significant inhibition of cell invasion in pancreatic cancer cell lines. | Dramatically reduced invasion of osteosarcoma cells. | [2][3] |
Signaling Pathway Modulation
The primary mechanism of both PF-562271 and FAK siRNA is the disruption of FAK signaling. This is typically assessed by measuring the phosphorylation of FAK at key tyrosine residues, particularly the autophosphorylation site Tyr397.
Figure 1. Mechanisms of FAK inhibition and its effect on downstream signaling.
A study comparing PF-562271 with a conditional FAK knockout in mouse T cells revealed that while both effectively inhibit FAK-dependent processes like T cell conjugation, they can have differential effects on other pathways. For instance, PF-562271 treatment led to an increase in RhoA activation, whereas FAK depletion resulted in a decrease[4]. This highlights the importance of using genetic validation to understand potential off-target or paradoxical effects of small molecule inhibitors.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Western Blotting for FAK and Phospho-FAK (p-FAK)
Objective: To quantify the levels of total FAK and phosphorylated FAK (Tyr397) following treatment with PF-562271 or FAK siRNA.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total FAK and p-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 2. Western blotting workflow for FAK and p-FAK detection.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PF-562271 and FAK siRNA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of PF-562271 or transfect with FAK siRNA.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated or scrambled siRNA-treated cells).
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of PF-562271 and FAK siRNA on cell migration.
-
Insert Preparation: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Cell Seeding: Resuspend cells treated with PF-562271 or transfected with FAK siRNA in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope.
Colony Formation Assay
Objective: To determine the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low density of treated cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Incubation: Incubate the cells for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Analysis: Count the number of colonies (typically defined as a cluster of >50 cells).
Conclusion
Validating the on-target effects of PF-562271 with FAK siRNA knockdown is a critical step in FAK-related cancer research. While both methodologies effectively reduce FAK expression/activity and lead to similar phenotypic outcomes such as decreased cell viability, migration, and invasion, it is important to be aware of potential differential effects on certain signaling pathways. The experimental protocols provided in this guide offer a framework for conducting robust validation studies. For conclusive and comprehensive analysis, it is recommended to perform direct comparative experiments using both PF-562271 and FAK siRNA in the same cellular context.
References
- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK Inhibitors: PF-562271 Besylate vs. PF-573228 in Signaling Studies
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. Two prominent small molecule inhibitors, PF-562271 besylate and PF-573228, have been instrumental in dissecting FAK's role in these processes. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Biochemical and Cellular Potency
Both this compound and PF-573228 are ATP-competitive inhibitors of FAK. However, they exhibit distinct potency and selectivity profiles. This compound is a potent inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6][7] In contrast, PF-573228 demonstrates greater selectivity for FAK over Pyk2 and other kinases.[8][9][10]
| Inhibitor | Target | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) |
| This compound | FAK | 1.5 nM[1][2][3][4][5][6][7] | 5 nM (inhibition of FAK phosphorylation)[3][5][6][7] |
| Pyk2 | 13 nM[2][7] / 14 nM[3][4] | - | |
| PF-573228 | FAK | 4 nM[8][9][10][11][12][13][14] | 11 nM (in A431 cells)[11]; 30-500 nM (various cell lines for FAK Tyr397 phosphorylation)[8][11] |
| Pyk2 | ~50-250 fold less potent than for FAK[8][9][10] | - |
Impact on FAK Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors.[15][16][17][18] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[19][20] This FAK/Src complex then phosphorylates downstream targets, including paxillin and p130Cas, to regulate cellular processes like adhesion, migration, and survival.[15][17] Both PF-562271 and PF-573228 effectively inhibit the autophosphorylation of FAK at Tyr397, thereby blocking downstream signaling cascades.[1][4][8][11][12]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PF 573228 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medkoo.com [medkoo.com]
- 15. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PF-562271
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visually represents relevant biological pathways and workflows.
Executive Summary
PF-562271 is an ATP-competitive inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] It has demonstrated significant anti-tumor activity in both laboratory settings (in vitro) and in living organisms (in vivo). In vitro, PF-562271 effectively inhibits FAK autophosphorylation, a critical step in its activation, and consequently suppresses cancer cell migration, invasion, and proliferation, while in some cases inducing apoptosis.[2][3] In vivo studies using various cancer xenograft models have shown that oral administration of PF-562271 leads to substantial tumor growth inhibition and a reduction in metastasis.[4][5][6] This guide presents a detailed analysis of these findings and compares PF-562271 with other FAK inhibitors.
Data Presentation
In Vitro Efficacy of PF-562271
| Parameter | Cell Line(s) | Result | Reference(s) |
| FAK Inhibition (IC50) | Cell-free assay | 1.5 nM | [1] |
| Cell-based assay (p-FAK) | 5 nM | [1] | |
| Pyk2 Inhibition (IC50) | Cell-free assay | 14 nM | [1] |
| Cell Migration Inhibition | Pancreatic ductal adenocarcinoma (MPanc-96) | Significant reduction in haptotactic migration | [7] |
| Squamous carcinoma cells | Reduction in cell migration | [8] | |
| Cell Invasion Inhibition | Pancreatic ductal adenocarcinoma (MPanc-96) | Inhibition of serum-stimulated invasion | [7] |
| Human osteosarcoma cells | Impaired invasive properties | [2] | |
| Cell Proliferation Inhibition | Osteosarcoma cell lines | Greatly suppressed proliferation | [2] |
| Pancreatic ductal adenocarcinoma (MPanc-96) | No significant inhibition of proliferation in culture | [7] | |
| Apoptosis Induction | Human osteosarcoma cell lines | Induced apoptosis | [2] |
| Colorectal cancer cells (HCT116, SW480) | Induced apoptosis at higher concentrations |
In Vivo Efficacy of PF-562271
| Animal Model | Cancer Type | Dosage | Key Findings | Reference(s) |
| Athymic nude mice | Pancreatic Cancer (BxPc3 xenograft) | 50 mg/kg, p.o., bid | 86% tumor growth inhibition | [1] |
| Athymic nude mice | Prostate Cancer (PC3M-luc-C6 xenograft) | 25 mg/kg, p.o., bid | 62% tumor growth inhibition | [1][4] |
| Athymic nude mice | Osteosarcoma (143B xenograft) | Not specified | Dramatically reduced tumor volume and weight | [2] |
| Orthotopic mouse model | Pancreatic Cancer (MPanc-96) | 33 mg/kg, p.o., bid | Reduced tumor growth, invasion, and metastases | [7] |
| Nude rats | Human hepatocellular carcinoma (Huh7.5 xenograft) | 15 mg/kg/day (in combination) | Blocked tumor growth and recovery | [9] |
Comparison with Alternative FAK Inhibitors
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Key Comparative Findings | Reference(s) |
| PF-562271 | FAK, Pyk2 | FAK: 1.5 nM, Pyk2: 14 nM | - | [1] |
| PF-573,228 | FAK | FAK: 4 nM | Less effective at inducing apoptosis in colorectal cancer cells compared to PF-562271 at higher concentrations. | |
| TAE226 | FAK, IGF-1R | FAK: 5.5 nM | A derivative of TAE226 (compound 15) showed better IC50 values in glioma, lung, and breast cancer cell lines. Another derivative (compound 13) was 88-fold more potent than TAE226. | [7] |
| Defactinib (VS-6063) | FAK, Pyk2 | FAK: 0.6 nM | Described as a second-generation FAK inhibitor with an improved pharmacodynamic profile relative to PF-562271. | [10] |
| Compound 14 | FAK | FAK: 3.7 nM | Showed significantly better tumor growth inhibition in vivo compared to PF-562271 in an S180 tumor-bearing mouse model. | |
| Compound 23 | FAK, FLT3 | FAK: 9.7 nM | More effective than PF-562271 in inducing apoptosis and reducing tumor growth in an MDA-MB-231 xenograft model. | [9] |
Experimental Protocols
In Vitro Kinase Assay (Cell-Free)
A purified-activated FAK kinase domain is reacted with ATP and a random peptide polymer substrate in a kinase buffer. The reaction is then challenged with serially diluted PF-562271. The level of phosphorylation of the substrate is detected using a general anti-phospho-tyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The absorbance is read after the addition of an HRP substrate and a stop solution. IC50 values are then determined using a Hill-Slope Model.[5]
Transwell Migration Assay
Cancer cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant, such as fetal bovine serum or a specific growth factor. PF-562271 is added to the upper chamber with the cells. After a specific incubation period, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The extent of migration is quantified by comparing the number of migrated cells in the treated group to the control group.
Orthotopic Xenograft Mouse Model
Human cancer cells (e.g., pancreatic cancer cells) are surgically implanted into the corresponding organ (e.g., pancreas) of immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives oral administration of PF-562271 at a specified dosage and schedule. Tumor growth is monitored over time using methods like magnetic resonance imaging (MRI) or bioluminescent imaging if the cells are luciferase-tagged. At the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation (e.g., Ki67), apoptosis, and metastasis.[7]
Mandatory Visualization
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: A typical workflow for an in vivo xenograft efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-562271 Hydrochloride and Besylate Salts for Preclinical Research
For researchers, scientists, and drug development professionals, the choice of salt form for a small molecule inhibitor can significantly impact experimental outcomes. This guide provides a detailed comparison of the hydrochloride (HCl) and besylate salts of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK), to aid in the selection of the most appropriate form for your research needs.
PF-562271 is a critical tool for investigating the role of FAK in cellular processes such as migration, proliferation, and survival, particularly in the context of oncology research.[1][2][3] Both the hydrochloride and besylate salt forms are commercially available, but their distinct physicochemical properties can influence their handling, formulation, and biological activity.[4][5]
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of PF-562271 hydrochloride and besylate salts is presented below. It is important to note that while the core inhibitory activity against FAK remains the same, properties like solubility can differ significantly, impacting experimental design.
| Property | PF-562271 Hydrochloride | PF-562271 Besylate | Reference(s) |
| Molecular Formula | C21H21ClF3N7O3S | C27H26F3N7O6S2 | [6][7] |
| Molecular Weight | 543.95 g/mol | 665.66 g/mol | [7][8] |
| Solubility in DMSO | 91 - 100 mg/mL | 0.4 - 1 mg/mL | [5][6][8][9][10] |
| Solubility in Water | Insoluble | ~0.8 mg/mL | [3][6][10] |
| Solubility in Ethanol | Insoluble | ~0.7 mg/mL | [3][6][10] |
Note: Solubility values can vary between batches and depend on the specific experimental conditions (e.g., temperature, purity of the solvent). The data presented here is compiled from various sources and should be used as a guide. It is always recommended to perform in-house solubility testing.
In Vitro and In Vivo Performance
Both salt forms of PF-562271 have been utilized in a variety of preclinical studies to investigate its anti-tumor and anti-angiogenic properties. The core molecule, PF-562271, is a potent, ATP-competitive, and reversible inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[8][11][12] It also demonstrates inhibitory activity against the related proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 13 nM.[4][13]
Experimental Protocols
Below are generalized protocols for common experiments involving PF-562271. Researchers should adapt these based on their specific cell lines, animal models, and experimental goals.
In Vitro FAK Phosphorylation Assay
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines with known FAK activity) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal FAK activation, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Prepare stock solutions of PF-562271 hydrochloride or besylate in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations. Treat the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
-
Drug Formulation and Administration: Prepare a formulation of PF-562271 hydrochloride or besylate suitable for oral gavage (e.g., in a vehicle like 0.5% methylcellulose). Administer the drug or vehicle to the respective groups at a specified dose and schedule (e.g., once or twice daily).
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Study Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for FAK phosphorylation).
Visualizing the FAK Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of PF-562271 and the typical experimental workflow, the following diagrams are provided.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for evaluating PF-562271.
Conclusion
The choice between PF-562271 hydrochloride and besylate salts will primarily depend on the specific requirements of the planned experiment, particularly concerning the formulation for in vitro and in vivo studies. The hydrochloride salt offers significantly higher solubility in DMSO, which can be advantageous for preparing high-concentration stock solutions for in vitro assays. Conversely, the besylate salt's modest aqueous solubility might be a factor in developing oral formulations for in vivo experiments, although specific formulation strategies can often overcome solubility limitations.
Given the lack of direct comparative studies on the biological efficacy of the two salt forms, it is reasonable to assume that, once appropriately formulated to achieve the desired exposure, both salts will exhibit comparable inhibitory activity against FAK. Researchers should carefully consider the solubility data and their formulation capabilities when selecting the optimal salt form for their studies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C27H26F3N7O6S2 | CID 16118986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PF-562271 hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming BRAF Inhibitor Resistance: A Synergistic Approach with PF-562271
A major hurdle in the treatment of BRAF-mutant cancers, particularly melanoma, is the development of resistance to BRAF inhibitors. However, preclinical evidence reveals a promising strategy: the combination of BRAF inhibitors with the Focal Adhesion Kinase (FAK) inhibitor, PF-562271. This combination therapy has demonstrated synergistic effects, leading to enhanced anti-tumor activity and the potential to overcome resistance mechanisms.
BRAF inhibitors, such as vemurafenib (PLX4032) and PLX4720, are highly effective in patients with BRAF V600E mutant melanoma.[1][2] Nevertheless, a significant number of patients develop resistance, often within months, limiting the long-term efficacy of these targeted therapies.[3] Resistance can be mediated by the reactivation of the MAPK/ERK signaling pathway, which BRAF inhibitors are designed to suppress.[4][5]
This is where PF-562271 comes into play. PF-562271 is a potent and selective inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[6][7][8] Emerging research indicates that FAK signaling can act as a bypass pathway, allowing cancer cells to survive and proliferate despite BRAF inhibition. By simultaneously targeting both BRAF and FAK, the combination therapy can effectively shut down these escape routes.
Enhanced Anti-Tumor Efficacy in Combination
Studies have shown that combining PF-562271 with BRAF inhibitors leads to a more profound and durable anti-tumor response compared to either agent alone. For instance, in melanoma models, the combination of PF-562271 and the BRAF inhibitor PLX4720 has been shown to abolish ERK reactivation and lead to more effective control of BRAF-mutant melanoma. This synergistic interaction is crucial for overcoming the adaptive resistance that often plagues BRAF inhibitor monotherapy.
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor activity of PF-562271 in combination with a BRAF inhibitor in a patient-derived xenograft (PDX) model of melanoma.
| Treatment Group | Dosage | Mean Tumor Volume Change (fold change) | Standard Deviation | p-value vs. Combination |
| DMSO (Vehicle) | 4% | ~7.5 | - | < 0.0001 |
| PLX4720 | 45 mg/kg | ~6.0 | - | < 0.0001 |
| PF-562271 | 50 mg/kg | ~5.5 | - | < 0.0001 |
| PLX4720 + PF-562271 | 45 mg/kg + 50 mg/kg | ~2.0 | - | - |
Data adapted from Hirata et al., Cancer Cell, 2015.
Mechanism of Synergy: Blocking the Escape Route
The synergistic effect of combining PF-562271 and BRAF inhibitors stems from their complementary mechanisms of action. BRAF inhibitors block the primary oncogenic signaling pathway, while PF-562271 inhibits a key resistance mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic strategies for inhibiting oncogenic BRAF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PYK2 mediates the BRAF inhibitor (vermurafenib)-induced invadopodia formation and metastasis in melanomas | Cancer Biology & Medicine [cancerbiomed.org]
- 4. FAK inhibition combined with the RAF-MEK clamp avutometinib overcomes resistance to targeted and immune therapies in BRAF V600E melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Evaluating PF-562271 Potency Against PYK2-Dependent Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of PF-562271, a potent small-molecule inhibitor, and its efficacy against tumors dependent on Proline-rich Tyrosine Kinase 2 (PYK2). We present a comparative analysis supported by experimental data, detailed methodologies, and visualizations to facilitate an objective assessment of its therapeutic potential.
Introduction to PYK2 and PF-562271
Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase homologous to Focal Adhesion Kinase (FAK), is a critical mediator in various cellular processes.[1][2][3] In oncology, PYK2 is frequently overexpressed and has been implicated in promoting tumor cell survival, proliferation, migration, and invasion.[1] It functions as a key signaling node, activating multiple oncogenic pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[1][2][3][4][5]
PF-562271 is an orally bioavailable, ATP-competitive, and reversible inhibitor that targets the catalytic activity of both FAK and PYK2.[6][7][8][9] While it is a dual inhibitor, it exhibits high potency against both kinases, making it a valuable tool for investigating PYK2-dependent malignancies.[7]
Mechanism of Action of PF-562271
PF-562271 exerts its therapeutic effect by binding to the ATP-binding pocket of FAK and PYK2, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6][7] Inhibition of PYK2 by PF-562271 has been shown to disrupt critical tumor-promoting processes. In preclinical models, this leads to a reduction in tumor growth, invasion, and metastasis.[10] Furthermore, PF-562271 can modulate the tumor microenvironment by decreasing the presence of tumor-associated macrophages and cancer-associated fibroblasts.[10][11]
Caption: PF-562271 inhibits PYK2-mediated signaling pathways.
Comparative Potency of PYK2 Inhibitors
PF-562271 demonstrates potent inhibition of PYK2, although it is approximately 9-10 times more selective for FAK.[7][12] Its efficacy is comparable to other dual FAK/PYK2 inhibitors.
Table 1: In Vitro Potency of Selected Kinase Inhibitors Against FAK and PYK2
| Compound | Target(s) | FAK IC₅₀ (nM) | PYK2 IC₅₀ (nM) | Reference(s) |
| PF-562271 | FAK/PYK2 | 1.5 | 13-14 | [8][9][11][13][14] |
| PF-431396 | FAK/PYK2 | 2 | 11 | [14] |
| VS-4718 (Defactinib) | FAK/PYK2 | Data not specified | Data not specified | [3][15] |
| NVP-TAE226 | FAK/Pyk2/IGF-1R | 5.5 | 3.5 | [14] |
| PF-4618433 | PYK2 selective | Data not specified | 637 | [14] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.
Preclinical Efficacy in PYK2-Dependent Tumor Models
PF-562271 has shown significant anti-tumor activity across a range of preclinical cancer models known to be dependent on FAK/PYK2 signaling.
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
| Tumor Type | Model | Dosage | Outcome | Reference(s) |
| Pancreatic Cancer | BxPc3 Xenograft | 50 mg/kg p.o. BID | 86% tumor growth inhibition | [7] |
| Prostate Cancer | PC3-M Xenograft | 50 mg/kg p.o. BID | 45% tumor growth inhibition | [7] |
| Prostate Cancer | PC3M-luc-C6 Xenograft | 25 mg/kg p.o. BID | 62% tumor growth inhibition | [7] |
| Lung Cancer | H125 Xenograft | 25 mg/kg BID | 2-fold greater apoptosis | [7] |
| Glioblastoma | GL261 Mouse Model | Not specified | Reduced tumor growth, increased survival with Temozolomide | [16] |
| Pancreatic Cancer | Orthotopic Murine Model | 33 mg/kg BID | Reduced tumor growth, invasion, and metastases | [10][11] |
p.o. = per os (by mouth); BID = bis in die (twice a day).
Experimental Protocols
The data presented in this guide are based on standard preclinical methodologies for evaluating kinase inhibitors.
Key In Vitro Assays
-
Cell-Free Kinase Assay: The inhibitory activity of PF-562271 is determined against purified recombinant FAK and PYK2 enzymes. The IC₅₀ value is calculated by measuring the reduction in kinase activity across a range of inhibitor concentrations.
-
Cell-Based Phosphorylation Assay: Tumor cells are treated with PF-562271, and the inhibition of PYK2 autophosphorylation (at tyrosine 402) is measured using techniques like Western Blot or ELISA.[17][18]
-
Cell Proliferation/Viability Assay: Cancer cell lines are cultured in the presence of varying concentrations of PF-562271 for 48-72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo to determine the GI₅₀ (concentration for 50% growth inhibition).[5][13]
-
Cell Migration and Invasion Assays: The effect of the inhibitor on cell motility is evaluated using a Boyden chamber or transwell system. Cells are seeded in the upper chamber, and their migration towards a chemoattractant in the lower chamber is quantified. For invasion assays, the transwell membrane is coated with a basement membrane extract like Matrigel.[10][19]
Key In Vivo Assays
-
Tumor Xenograft Model: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[7][9][10]
-
Drug Administration and Monitoring: Once tumors reach a specified size, animals are randomized into vehicle control and treatment groups. PF-562271 is typically administered orally. Tumor volume is measured periodically with calipers.[7][9][11]
-
Pharmacodynamic (PD) Analysis: To confirm target engagement in vivo, tumors are collected from a satellite group of animals at various time points after dosing. The level of phosphorylated PYK2 in tumor lysates is analyzed by Western blot or immunohistochemistry (IHC) to assess the extent and duration of target inhibition.[9][11]
-
Immunohistochemistry (IHC): At the end of the study, tumors are harvested and analyzed by IHC for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and changes in the tumor microenvironment (e.g., F4/80 for macrophages).[10][11]
Caption: Standard workflow for preclinical evaluation of a PYK2 inhibitor.
Conclusion
The available preclinical data robustly support the potency of PF-562271 against PYK2-dependent tumors. As a dual inhibitor of FAK and PYK2, it effectively blocks key oncogenic signaling pathways, leading to significant inhibition of tumor growth and metastasis in a variety of cancer models. While more selective PYK2 inhibitors are under development, PF-562271 remains a critical reference compound and a strong candidate for therapeutic strategies aimed at targeting PYK2 signaling in cancer. The detailed experimental data and protocols provided herein offer a solid foundation for researchers designing further studies to explore the full potential of PYK2 inhibition.
References
- 1. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyk2 promotes tumor progression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Scientific Data on PYK2 Inhibition by VS-4718 in Multiple Myeloma Published in the Journal Blood | Verastem, Inc. [investor.verastem.com]
- 16. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 18. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling PF-562271 Besylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of PF-562271 besylate, a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure through inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Two pairs of nitrile gloves (outer pair to be changed immediately upon contamination) | Disposable lab coat with tight cuffs | N95 or higher-rated respirator (within a certified chemical fume hood) |
| Preparing Stock Solutions | Safety glasses with side shields or goggles | Two pairs of nitrile gloves | Disposable lab coat | Not generally required if performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Not required |
| Handling Contaminated Waste | Safety glasses | Two pairs of nitrile gloves | Disposable lab coat | Not required |
| Spill Cleanup | Goggles and face shield | Heavy-duty nitrile or rubber gloves | Disposable gown | N95 or higher-rated respirator |
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.
-
Clearly label the storage location with appropriate hazard warnings, indicating a potent compound with unknown toxicity.
2. Weighing and Solution Preparation:
-
All manipulations involving the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of spatulas and weighing boats.
-
When preparing solutions, slowly add the solvent to the powder to avoid splashing.
-
Consult solubility data for appropriate solvents (e.g., DMSO).
3. Experimental Procedures:
-
When adding the compound to cell cultures or performing other in vitro assays, wear appropriate PPE as outlined in the table above.
-
Avoid creating aerosols.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wearing the appropriate spill cleanup PPE, cover the spill with an absorbent material.
-
For powdered spills, gently wet the absorbent material to prevent dust generation.
-
Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous waste.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the compound's mechanism and the procedural flow for its safe handling, the following diagrams are provided.
Caption: FAK/Pyk2 Signaling Pathway Inhibition by this compound.
Caption: Safe Handling Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
